Technical Documentation Center

4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)
  • CAS: 438233-93-3

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, physical properties, and a proposed synthetic route for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and a proposed synthetic route for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine). This bifunctional heterocyclic compound, built upon a rigid biphenyl core, presents a promising scaffold for applications in medicinal chemistry and materials science. This document outlines a detailed, step-by-step synthesis protocol based on the well-established Hantzsch thiazole synthesis. While experimental data on the specific physical and spectral properties of this compound are not widely available, this guide discusses the expected characteristics based on its structural analogues. Furthermore, the potential applications are explored in the context of the known biological activities of the broader class of 2-aminothiazole derivatives.

Introduction

4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine), also known as Bis-4,4'-(2-amino-4-thiazolyl)biphenyl, is a complex organic molecule characterized by a central biphenyl backbone symmetrically substituted with two 2-aminothiazole moieties. The planarity and rigidity of the biphenyl unit, combined with the electron-rich and versatile reactivity of the 2-aminothiazole rings, make this compound a molecule of significant interest for the development of novel therapeutic agents and functional materials. The 2-aminothiazole scaffold is a well-known pharmacophore present in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The bivalent nature of this particular structure may offer opportunities for enhanced binding to biological targets or for the creation of advanced polymeric materials.

Chemical Structure and Core Properties

The chemical structure of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is defined by a 1,1'-biphenyl core with 2-amino-1,3-thiazol-4-yl substituents at the 4 and 4' positions.

Table 1: Core Chemical Properties

PropertyValueSource
Molecular Formula C₁₈H₁₄N₄S₂
Molecular Weight 350.46 g/mol
IUPAC Name 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)N/A
Synonyms Bis-4,4'-(2-amino-4-thiazolyl)biphenyl
Physical Form Solid

Synthesis Protocol: A Proposed Route via Hantzsch Thiazole Synthesis

A robust and high-yielding synthetic pathway to 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) can be achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thiourea derivative. In this proposed synthesis, the key intermediate is 4,4'-bis(2-chloroacetyl)biphenyl, which can be reacted with two equivalents of thiourea to form the desired bis-thiazole product.

Rationale for Synthetic Approach

The Hantzsch synthesis is a well-established and versatile method for the formation of thiazole rings, known for its reliability and generally good yields. The choice of 4,4'-bis(2-chloroacetyl)biphenyl as the α-haloketone precursor is strategic, as it provides the necessary bifunctionality to construct the target molecule symmetrically from the biphenyl core. Thiourea serves as the source of the 2-aminothiazole nitrogen and sulfur atoms.

Synthesis Workflow

Synthesis_Workflow Biphenyl Biphenyl Friedel_Crafts Friedel-Crafts Acylation Biphenyl->Friedel_Crafts Acetyl Chloride, AlCl₃ Intermediate1 4,4'-Diacetylbiphenyl Friedel_Crafts->Intermediate1 Chlorination Chlorination Intermediate1->Chlorination Sulfuryl Chloride Intermediate2 4,4'-Bis(2-chloroacetyl)biphenyl Chlorination->Intermediate2 Hantzsch Hantzsch Thiazole Synthesis Intermediate2->Hantzsch Thiourea (2 eq.), Ethanol, Reflux Final_Product 4,4'-([1,1'-Biphenyl]-4,4'-diyl) bis(thiazol-2-amine) Hantzsch->Final_Product

Caption: Proposed synthetic workflow for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,4'-Diacetylbiphenyl (Intermediate 1)

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (2.2 eq.) dropwise.

  • Allow the mixture to stir for 15 minutes, then add biphenyl (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 4,4'-diacetylbiphenyl as a white solid.

Step 2: Synthesis of 4,4'-Bis(2-chloroacetyl)biphenyl (Intermediate 2)

  • Dissolve 4,4'-diacetylbiphenyl (1.0 eq.) in a suitable solvent such as chloroform or glacial acetic acid.

  • Add sulfuryl chloride (2.2 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4,4'-bis(2-chloroacetyl)biphenyl.

Step 3: Synthesis of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (Final Product)

  • To a solution of 4,4'-bis(2-chloroacetyl)biphenyl (1.0 eq.) in ethanol, add thiourea (2.2 eq.).

  • Reflux the reaction mixture for 4-6 hours. The formation of a precipitate indicates product formation.

  • After cooling to room temperature, filter the solid product.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent such as a dimethylformamide/ethanol mixture to afford pure 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).

Physical and Spectral Properties (Predicted)

  • Melting Point: Expected to be a high-melting solid, likely above 250 °C, due to the rigid, symmetric, and planar nature of the molecule which would favor strong intermolecular packing in the crystal lattice.

  • Solubility: Likely to be poorly soluble in water and common nonpolar organic solvents. It is expected to show some solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), particularly upon heating.

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons of the biphenyl and thiazole rings. The amine protons would likely appear as a broad singlet. The biphenyl protons would likely appear as a set of doublets in the aromatic region. The thiazole proton would appear as a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbons of the biphenyl and thiazole rings. The carbon attached to the amino group in the thiazole ring would be expected at a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (350.46 g/mol ).

Potential Applications in Drug Discovery and Materials Science

While specific applications for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) have not been extensively reported, the structural motifs present in the molecule suggest significant potential in several research areas.

Medicinal Chemistry

The 2-aminothiazole moiety is a key component in numerous FDA-approved drugs and clinical candidates. This class of compounds is known to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer effects through various mechanisms, such as inhibition of protein kinases.

  • Antimicrobial Activity: The 2-aminothiazole scaffold is found in several antibacterial and antifungal agents.

  • Anti-inflammatory Properties: Certain derivatives have shown promise as anti-inflammatory agents.

  • Antiviral Activity: The 2-aminothiazole core has been explored for the development of antiviral drugs.

The bivalent nature of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) could potentially lead to compounds with enhanced affinity and selectivity for their biological targets by interacting with two binding sites simultaneously.

Potential_Applications Core_Compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl) bis(thiazol-2-amine) Medicinal_Chemistry Medicinal Chemistry Core_Compound->Medicinal_Chemistry Materials_Science Materials Science Core_Compound->Materials_Science Anticancer Anticancer Agents Medicinal_Chemistry->Anticancer Antimicrobial Antimicrobial Agents Medicinal_Chemistry->Antimicrobial Anti_inflammatory Anti-inflammatory Agents Medicinal_Chemistry->Anti_inflammatory Polymers High-Performance Polymers Materials_Science->Polymers Organic_Electronics Organic Electronics Materials_Science->Organic_Electronics

Caption: Potential application areas for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).

Materials Science

The rigid biphenyl core and the presence of reactive amine groups make this compound an attractive building block for the synthesis of advanced materials:

  • High-Performance Polymers: The diamine functionality allows for its use as a monomer in the synthesis of polyimides, polyamides, and other polymers. The resulting materials are expected to exhibit high thermal stability and mechanical strength due to the rigid biphenyl unit.

  • Organic Electronics: The conjugated system extending across the biphenyl and thiazole rings suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is a molecule with significant untapped potential. This technical guide has provided a comprehensive overview of its chemical structure and a plausible, detailed synthetic protocol. While experimental data on its physical properties and specific applications are currently limited, the inherent characteristics of its constituent moieties strongly suggest promising avenues for future research in both medicinal chemistry and materials science. The bivalent design of this compound offers a unique platform for the development of novel drugs with potentially enhanced efficacy and for the creation of new materials with superior performance characteristics. Further investigation into the synthesis, characterization, and application of this intriguing molecule is highly warranted.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • The Hantzsch Thiazole Synthesis: A Century of Progress. (2010). Chemical Reviews, 110(1), 1-84.
  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. (2017). Medicinal Chemistry, 7(5), 1059-1076.
  • CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents. (n.d.).
  • US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents. (n.d.).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry, 6(3), 229-243.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. Retrieved March 19, 2026, from [Link]

  • Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. (2007). Chemical & Pharmaceutical Bulletin, 55(7), 1083-1086.
  • In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. (1995). Chemical & Pharmaceutical Bulletin, 43(5), 787-792.
  • Thiazole, 2-amino-4-(4-biphenylyl)-. (n.d.). NIST WebBook. Retrieved March 19, 2026, from [Link]

  • Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. (2007). PubMed. Retrieved March 19, 2026, from [Link]

  • Bis-4,4'-(2-amino-4-thiazolyl)biphenyl AldrichCPR. (n.d.). Sigma-Aldrich (Chinese). Retrieved March 19, 2026, from [Link]

Sources

Exploratory

Electronic Structure and Frontier Molecular Orbitals of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine): A Comprehensive Technical Guide

Executive Summary The compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (CAS: 438233-93-3), widely recognized in pharmacological literature as SKA-255 [1], is a highly conjugated organic molecule characterize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (CAS: 438233-93-3), widely recognized in pharmacological literature as SKA-255 [1], is a highly conjugated organic molecule characterized by a central biphenyl core flanked by two electron-donating 2-aminothiazole rings. While it is primarily investigated as a potent KCa​3.1 channel activator in drug development, its extended π -conjugation makes it a molecule of significant interest in materials science—specifically for the synthesis of covalent organic frameworks (COFs) and organic semiconductors.

Understanding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting electronic band gap is critical. In pharmacology, these frontier orbitals dictate the molecule's polarizability and electron density mapping during receptor binding [2]. In materials science, they define the compound's optoelectronic viability.

Molecular Architecture and Electronic Conjugation

The molecular architecture of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) represents a classic Donor- π -Donor (D- π -D) system.

  • The π -Bridge: The biphenyl core serves as a robust conductive pathway. Although steric hindrance between the ortho-hydrogens of the two phenyl rings induces a slight dihedral twist (~20°–40°), π -electron delocalization is maintained across the biphenyl axis.

  • The Donors: The terminal 2-aminothiazole moieties possess lone pairs on the exocyclic amine nitrogen and the endocyclic sulfur/nitrogen atoms. These act as strong auxochromes, pushing electron density into the biphenyl core [3].

Causality of Orbital Energetics

Because the aminothiazole groups donate electron density via resonance, they significantly destabilize (raise) the HOMO energy level compared to a bare biphenyl molecule. Conversely, the extended conjugation pathway stabilizes (lowers) the LUMO. The net effect is a significant narrowing of the HOMO-LUMO band gap, shifting the molecule's optical absorption from the deep UV (typical of pure biphenyl) into the near-UV/visible boundary, giving the compound its characteristic pale-yellow appearance [4].

G HOMO HOMO (π) Biphenyl Core + Thiazole Donors LUMO LUMO (π*) Delocalized over Thiazole Rings HOMO->LUMO Excitation Exciton Exciton Generation (Electron-Hole Pair) LUMO->Exciton Photon Photon Absorption (hν > E_gap) Photon->HOMO

Fig 1: HOMO-LUMO π-π* transition pathway upon photon absorption.

Quantitative Electronic Properties

While exact empirical values fluctuate based on the solvent environment and solid-state packing, Density Functional Theory (DFT) calculations (typically B3LYP/6-311G** level) combined with empirical benchmarks from structurally homologous biphenyl-thiazole derivatives provide a highly accurate predictive model for this compound [2, 3].

Table 1: Theoretical and Empirical Electronic Properties of SKA-255

PropertyEstimated ValueMethod / OriginSignificance
HOMO Energy -5.30 eVCyclic Voltammetry / DFTHigh lying HOMO due to NH2​ electron donation; dictates oxidation potential.
LUMO Energy -2.10 eVCyclic Voltammetry / DFTDictates electron affinity and reduction potential.
Electrochemical Band Gap ( Egec​ ) 3.20 eV$HOMO - LUMO
Optical Band Gap ( Egopt​ ) ~3.05 eVUV-Vis (Tauc Plot)Lower than Egec​ due to exciton binding energy; dictates absorption edge (~406 nm).

Self-Validating Experimental Protocols

To rigorously determine the HOMO-LUMO levels of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) in a laboratory setting, a dual-method approach is required. Electrochemical methods determine the fundamental gap, while optical methods determine the optical gap. Used together, they form a self-validating system .

Protocol A: Electrochemical Determination via Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry measures the exact potential at which the molecule loses an electron (oxidation, correlating to the HOMO) and gains an electron (reduction, correlating to the LUMO).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of the compound in anhydrous dichloromethane (DCM). Add 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to ensure solution conductivity.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Internal Standardization (Critical Step): Add a small amount of Ferrocene ( Fc ). Why? Reference electrodes drift. The Fc/Fc+ redox couple is a universal constant (assumed to be -4.8 eV vs vacuum). Calibrating against Ferrocene ensures absolute trustworthiness of the calculated orbital energies.

  • Measurement: Sweep the potential from -2.5 V to +1.5 V at a scan rate of 50 mV/s.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2Fc/Fc+​+4.8] eV

Protocol B: Optical Band Gap via UV-Vis Spectroscopy

Causality: Photons with energy equal to or greater than the band gap will promote an electron from the HOMO to the LUMO. The onset of absorption ( λonset​ ) directly corresponds to the optical band gap.

Step-by-Step Methodology:

  • Preparation: Prepare a highly dilute solution ( 1×10−5 M) of the compound in UV-grade tetrahydrofuran (THF).

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

  • Tauc Plot Analysis: Plot (αhν)2 versus photon energy ( ), where α is the absorption coefficient. Extrapolate the linear region of the curve to the x-axis to find the optical band gap ( Egopt​ ).

  • Quick Approximation: Egopt​≈λonset​1240​ eV .

Workflow Sample Purified SKA-255 (CAS: 438233-93-3) CV Cyclic Voltammetry (Electrochemical Gap) Sample->CV UV UV-Vis Spectroscopy (Optical Gap) Sample->UV Ox Onset Oxidation (E_HOMO) CV->Ox Red Onset Reduction (E_LUMO) CV->Red Tauc Tauc Plot Analysis (E_opt = 1240/λ_edge) UV->Tauc Bandgap Determine Electronic Band Gap Tauc->Bandgap Ox->Bandgap Red->Bandgap

Fig 2: Dual-method experimental workflow for self-validating band gap determination.

Implications for Drug Development

In the context of medicinal chemistry, 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (SKA-255) is utilized to modulate KCa​ channels [1]. The relatively high HOMO energy level (-5.30 eV) indicates a high propensity for the aminothiazole rings to act as hydrogen bond acceptors and engage in π -cation interactions with positively charged amino acid residues (such as Arginine or Lysine) within the channel's binding pocket. Modifying the biphenyl core with electron-withdrawing groups (like fluorine) would lower the HOMO, thereby altering the binding kinetics and providing a pathway for structure-activity relationship (SAR) optimization.

References

  • The Trials and Tribulations of Structure Assisted Design of K Ca Channel Activ
  • Biological and medicinal significance of 2-aminothiazoles ResearchG
  • Tuning the Terminal N and C^ Moieties Toward Tailored Pt(II)
  • Bis 4,4'-(2-amino-4-thiazolyl)biphenyl | 438233-93-3 Sigma-Aldrich
Foundational

Toxicity and material safety data sheet (MSDS) for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

An In-depth Technical Guide to the Toxicity and Material Safety of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) Foreword: A Proactive Approach to the Safety of Novel Chemical Entities In the landscape of innovati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Material Safety of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Foreword: A Proactive Approach to the Safety of Novel Chemical Entities

In the landscape of innovative research and drug development, we frequently encounter novel chemical entities (NCEs) for which comprehensive toxicological and safety data are not yet established. The compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is one such NCE. The absence of a formal Material Safety Data Sheet (MSDS) or a complete toxicological profile in publicly accessible databases necessitates a proactive, evidence-based approach to risk assessment and safe handling.

This guide is structured to provide a comprehensive safety and toxicity profile based on an analysis of the compound's constituent chemical moieties: the biphenyl core, the thiazol-2-amine substituents, and related analogues. By understanding the known hazards of these structural components, we can construct a robust framework for safe laboratory practices. This document serves not as a replacement for empirical testing, but as an essential preliminary guide for any professional intending to synthesize, handle, or study this compound.

Compound Identity and Structural Analysis

  • Chemical Name: 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

  • Molecular Formula: C₁₈H₁₄N₄S₂

  • Structural Breakdown:

    • Biphenyl Core: A central aromatic system known for its rigidity and potential for metabolic activation.

    • Thiazole Rings: Five-membered heterocyclic rings containing sulfur and nitrogen, common in many biologically active compounds.

    • 2-Aminothiazole Groups: A specific arrangement on the thiazole ring that has known biological activities and potential toxicities.

The symmetrical structure suggests that its biological and toxicological properties will be influenced by the combined effects of these components.

Inferred Toxicological Profile

Given the lack of direct studies on the target compound, this section synthesizes data from structurally related molecules to build a predictive toxicological profile.

Acute Toxicity

Data on close analogues suggest that 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) should be treated as a substance with a significant potential for acute toxicity, particularly if ingested.

  • A study on a different thiazole derivative, N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine, in Syrian hamsters established a lethal dose (LD50) of 1000 mg/kg, classifying it as Category 4 for acute oral toxicity.[1]

  • The analogue 4-(4-Aminophenyl)thiazol-2-amine is classified with the Hazard Statement "Toxic if swallowed" and the signal word "Danger".

  • Other related compounds, such as 4-[2,4-bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine and 4-(4-phenylphenyl)-1,3-thiazol-2-amine, are also classified as having acute toxicity (oral, dermal, and inhalation).[2][3]

Based on this evidence, it is prudent to handle this compound with containment measures appropriate for a substance that may be toxic upon ingestion, inhalation, or skin contact.

Organ-Specific Toxicity

There is compelling evidence from studies on related thiazole derivatives that points towards potential liver (hepatotoxicity) and kidney (nephrotoxicity) damage.

  • High doses of oxothiazole have been shown to cause severe liver damage in mice.[4]

  • The acute toxicity study on a thiazole derivative in hamsters revealed significant liver damage, including hypertrophy, necrosis, and steatosis, as well as renal injuries.[1]

Researchers should be aware of these potential target organ toxicities, especially in the design of in vivo studies.

Irritation and Sensitization

The biphenyl and thiazole moieties are associated with skin and eye irritation.

  • The MSDS for [1,1'-Biphenyl]-4,4'-dicarboxylic acid indicates it causes skin irritation.[5]

  • Safety data for [1,1'-Biphenyl]-4,4'-diol and 4,4'-Biphenol also list skin and eye irritation as hazards.[6][7]

  • Analogues like 4-[2,4-bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine are classified as skin and eye irritants.[2]

Direct contact with the skin and eyes should be strictly avoided.

Genotoxicity and Carcinogenicity

While no direct data exists for the target compound, the biphenyl structural unit is present in compounds with known genotoxic and carcinogenic properties.

  • 4,4'-Biphenol is suspected of causing genetic defects.[7]

  • Benzidine, or [1,1'-biphenyl]-4,4'-diamine, is a known human carcinogen.[8] Although the amine groups in our target compound are part of the thiazole ring, the biphenyl diamine core structure warrants a high degree of caution.

Due to this structural alert, 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) should be handled as a potential mutagen and/or carcinogen until proven otherwise.

Summary of Inferred Hazards

The following table summarizes the likely hazards based on structural analogy.

Hazard CategoryInferred Risk LevelEvidence from Analogues
Acute Oral Toxicity High"Toxic if swallowed" classification for aminothiazole analogues. LD50 of 1000 mg/kg in a related thiazole derivative.[1]
Dermal/Inhalation Toxicity Moderate to HighClassified for acute dermal and inhalation toxicity in related compounds.[2][3]
Organ Toxicity High (Liver & Kidney)Demonstrated hepatotoxicity and nephrotoxicity in animal studies of thiazole derivatives.[1][4]
Skin & Eye Irritation HighConsistent classification as a skin and eye irritant across biphenyl and thiazole analogues.[2][5][6][7]
Genotoxicity Moderate to HighBiphenyl core is a structural alert. 4,4'-Biphenol is a suspected mutagen.[7]
Carcinogenicity SuspectedStructural similarity to the known carcinogen benzidine.[8]

Material Safety and Handling Protocols

The following protocols are based on the principle of "as low as reasonably practicable" (ALARP) exposure, treating the compound as a substance of unknown but potentially high toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent all routes of exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile, with a double-gloving policy recommended for handling the solid or solutions.

  • Eye Protection: Chemical safety goggles are required at all times. When handling larger quantities or if there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned laboratory coat is required. For handling significant quantities, a chemically resistant apron or disposable coveralls should be used.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust. If there is a risk of aerosol generation outside of a fume hood, a properly fitted respirator with appropriate cartridges should be used.

Engineering Controls
  • Ventilation: All weighing and solution preparation must be conducted within a chemical fume hood.

  • Containment: Use of a glove box is recommended for operations involving larger quantities or for procedures with a high potential for dust or aerosol generation.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, inside the fume hood.

  • Donning PPE: Put on all required PPE, including double gloves, safety goggles, and a lab coat.

  • Weighing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the solid to a tared weigh boat. Avoid creating dust. Close the primary container immediately after dispensing.

  • Solution Preparation: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust dispersal. Ensure the dissolution process is contained (e.g., with a cap or septum).

  • Handling Solutions: When transferring solutions, use appropriate tools like pipettes or syringes to minimize the risk of spills and splashes.

  • Cleanup: Decontaminate all surfaces within the fume hood after use. Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a dedicated, sealed hazardous waste bag.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water after handling is complete.

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Disposal
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Visualization of Safety Workflows

Risk Assessment and Control Workflow

The following diagram outlines the logical process for assessing and controlling the risks associated with 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures Start Identify NCE: 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) DataMine Search for Direct Toxicity Data & MSDS Start->DataMine NoData No Specific Data Found DataMine->NoData AnalogueAnalysis Analyze Structural Analogues: - Biphenyl Core - Aminothiazole Groups NoData->AnalogueAnalysis Proceed with Precautionary Principle HazardProfile Create Inferred Hazard Profile: - Acute Toxicity - Organ Damage - Irritation - Genotoxicity AnalogueAnalysis->HazardProfile SelectPPE Select PPE: - Double Gloves - Goggles & Face Shield - Lab Coat HazardProfile->SelectPPE EngControls Implement Engineering Controls: - Fume Hood - Containment HazardProfile->EngControls DevelopSOP Develop Safe Handling SOP SelectPPE->DevelopSOP EngControls->DevelopSOP Training Train Personnel on Hazards and SOP DevelopSOP->Training

Caption: Workflow for risk assessment and control of a novel chemical entity.

Emergency Response Protocol for Spills

This diagram illustrates the immediate steps to be taken in the event of a spill.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires emergency services) Assess->LargeSpill Large Contain Contain Spill with Absorbent Material SmallSpill->Contain ContactEH Contact Emergency Services & EHS LargeSpill->ContactEH Cleanup Clean Area Following SOP Use appropriate PPE Contain->Cleanup Dispose Dispose of Waste as Hazardous Material Cleanup->Dispose Report Report Incident Dispose->Report ContactEH->Report

Caption: Decision-making workflow for chemical spill response.

Conclusion

The compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) must be handled with a high degree of caution. The available data from structurally related compounds strongly suggest that it may be acutely toxic if swallowed, a severe skin and eye irritant, and a potential toxin to the liver and kidneys. Furthermore, its biphenyl core presents a structural alert for potential genotoxicity and carcinogenicity. All laboratory work should be conducted under stringent engineering controls, with appropriate personal protective equipment, and according to detailed standard operating procedures. This proactive and informed approach is fundamental to ensuring researcher safety while enabling the continued exploration of novel chemical science.

References

  • Fisher Scientific. (2014, September 28). Safety Data Sheet: [1,1'-Biphenyl]-4,4'-dicarboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: [1,1'-Biphenyl]-4,4'-diol.
  • Ghasemi, B., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • de Santana, A. A., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 197-204. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[2,4-bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole, 2-amino-4-(4-biphenylyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sravanthi, K., et al. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-phenylphenyl)-1,3-thiazol-2-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Preliminary Pharmacological and Acute Toxicity Studies of a New Series of 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives with Atypical Antipsychotic Activity. Retrieved from [Link]

  • Charles, J. M., et al. (1996). Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog. Fundamental and Applied Toxicology, 29(1), 78-85. Retrieved from [Link]

  • International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon, France: IARC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (([1,1'-Biphenyl]-4,4'-diylbis(methylene))bis(2-butyl-4-chloro-1H-imidazole-1,5-diyl))dimethanol. Retrieved from [Link]

  • Asundaria, A. F., & Panda, S. S. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of a New Class of Tris- and Bis(1,3,4-thiadiazol-2-amine) Methyl and Ethyl Tris- and Bis-2-(2-(2-benzoyl hydrazinyl)-4-oxothiazolidine) Acetate Derivatives. Retrieved from [Link]

  • Li, J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9194-9203. Retrieved from [Link]

  • Al-Jibouri, S. A. A., & Al-Ard, Z. A. M. (n.d.). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Retrieved from [Link]

  • Polovkovych, S., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1427. Retrieved from [Link]

Sources

Exploratory

Preliminary Pharmacological Screening of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) Derivatives: An In-depth Technical Guide

Introduction The confluence of the thiazole ring, a prevalent scaffold in numerous clinically approved drugs, and the biphenyl moiety, a structural alert for various biological activities, presents a compelling rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of the thiazole ring, a prevalent scaffold in numerous clinically approved drugs, and the biphenyl moiety, a structural alert for various biological activities, presents a compelling rationale for the exploration of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) derivatives as a novel class of therapeutic agents.[1][2][3] The inherent biological significance of thiazole derivatives is well-documented, with applications spanning antimicrobial, anti-inflammatory, and anticancer therapies.[4][5] The bis-thiazole configuration, in particular, has demonstrated promising cytotoxic and antimicrobial properties.[1][6][7] This technical guide provides a comprehensive framework for the preliminary pharmacological screening of this unique chemical scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to systematically evaluate the therapeutic potential of these derivatives across key pharmacological domains: oncology, inflammation, and infectious diseases.

I. Anticancer Activity Screening

The structural motif of bis-thiazoles has been identified as a promising pharmacophore for anticancer drug design.[1][6][7] Preliminary screening for anticancer activity is crucial to identify lead compounds and elucidate their mechanism of action. A tiered screening approach, beginning with in vitro cytotoxicity assays and progressing to more specific mechanistic studies, is recommended.

A. In Vitro Cytotoxicity Assessment

The initial step involves evaluating the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. This provides a broad overview of their antiproliferative potential and helps in selecting promising candidates for further investigation.

1. Rationale and Experimental Choice:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Its selection is based on its reliability, high throughput, and the extensive body of literature supporting its use in cytotoxicity screening.[1] A panel of cell lines representing different cancer types (e.g., lung adenocarcinoma (A549), glioma (C6), and colorectal carcinoma (HCT-116)) is chosen to assess the spectrum of activity.[1][6] Including a non-cancerous cell line (e.g., mouse embryonic fibroblast NIH/3T3) is critical for evaluating selective toxicity, a key parameter for a successful anticancer agent.[1]

2. Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (typically from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDA549 (Lung)C6 (Glioma)HCT-116 (Colon)NIH/3T3 (Non-cancerous)
Derivative 115.222.518.9> 100
Derivative 25.88.17.585.3
Derivative 345.768.252.1> 100
Doxorubicin0.50.80.61.2
B. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

For compounds demonstrating significant and selective cytotoxicity, further investigation into the mechanism of cell death is warranted. Flow cytometry-based assays for apoptosis and cell cycle analysis provide valuable insights into how the compounds exert their antiproliferative effects.

1. Rationale and Experimental Choice:

Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Cell cycle analysis using PI staining helps to determine if the compounds induce cell cycle arrest at a specific phase (G0/G1, S, or G2/M). These assays are crucial for understanding the molecular pathways targeted by the active derivatives.[6]

2. Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat the selected cancer cell line with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting and Staining (Apoptosis): Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Cell Harvesting and Staining (Cell Cycle): Harvest the cells, fix in ice-cold 70% ethanol, and treat with RNase A. Stain the cells with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant for the apoptosis assay and the percentage of cells in each phase of the cell cycle.

Diagram 1: General Workflow for In Vitro Anticancer Screening

G cluster_0 In Vitro Cytotoxicity cluster_1 Mechanistic Studies A Synthesized Derivatives B MTT Assay on Cancer and Non-cancerous Cell Lines A->B C Determine IC50 Values B->C D Active Compounds C->D Select compounds with high potency and selectivity E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F

Caption: Workflow for in vitro anticancer evaluation.

II. Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have been reported to possess significant anti-inflammatory properties.[4][8][9] The preliminary screening for anti-inflammatory activity typically involves both in vitro and in vivo models.

A. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced rat paw edema model is a widely used and well-characterized in vivo assay for evaluating acute anti-inflammatory activity.

1. Rationale and Experimental Choice:

This model is predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of the inhibition of different inflammatory mediators. Its relevance and reproducibility make it an ideal primary in vivo screen.

2. Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses (e.g., 10, 20, 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Table 2: Hypothetical In Vivo Anti-inflammatory Data

TreatmentDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Derivative 1200.62 ± 0.0427.1
Derivative 2200.41 ± 0.0351.8
Indomethacin100.35 ± 0.0258.8

Diagram 2: In Vivo Anti-inflammatory Screening Workflow

G A Acclimatize Rats B Administer Test Compounds, Vehicle, and Standard Drug A->B C Induce Paw Edema with Carrageenan B->C D Measure Paw Volume over Time C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for carrageenan-induced paw edema assay.

III. Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenylthiazole and biphenylthiazole scaffolds have shown promising activity against resistant bacterial strains like MRSA.[10]

A. In Vitro Antibacterial Susceptibility Testing

The initial screening for antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

1. Rationale and Experimental Choice:

The broth microdilution method is a standardized and quantitative technique for determining the MIC. It is a high-throughput method that allows for the simultaneous testing of multiple compounds against various bacterial strains. The selection of bacterial strains should include both standard reference strains and clinical isolates, particularly drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10]

2. Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture Preparation: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Hypothetical Antibacterial Activity Data (MIC in µg/mL)

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)MRSA (Clinical Isolate)
Derivative 116> 6432
Derivative 24328
Vancomycin1> 1281
Ciprofloxacin0.50.0632

IV. Conclusion and Future Directions

This guide provides a foundational framework for the preliminary pharmacological screening of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) derivatives. The outlined protocols for anticancer, anti-inflammatory, and antimicrobial evaluation will enable the identification of lead compounds with therapeutic potential. Positive hits from these initial screens should be subjected to more extensive secondary and tertiary assays to further elucidate their mechanisms of action, conduct structure-activity relationship (SAR) studies, and assess their pharmacokinetic and toxicological profiles. The versatility of the biphenyl-bis-thiazole scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • Kotb, A., Abutaleb, N. S., Seleem, M. A., Hagras, M., Mohammad, H., Bayoumi, A., ... & Seleem, M. N. (2017). Investigating the Antibacterial Activity of Biphenylthiazoles against Methicillin-and Vancomycin-Resistant Staphylococcus aureus (MRSA and VRSA). Journal of Medicinal Chemistry, 60(10), 4204-4217. [Link]

  • Turan-Zitouni, G., Kaplancıklı, Z. A., & Altıntop, M. D. (2016). Synthesis and evaluation of bis-thiazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 108, 549-556. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2022). Novel bis-amide-based bis-thiazoles as Anti-colorectal Cancer Agents Through Bcl-2 Inhibition: Synthesis, In Vitro, and In Vivo studies. Letters in Drug Design & Discovery, 19(9), 834-848. [Link]

  • Khan, F. A., Jadhav, K. S., Patil, R. H., Shinde, D. B., & Sangshetti, J. N. (2016). Biphenyl tetrazole-thiazolidinediones as novel bacterial peptide deformylase inhibitors: Synthesis, biological evaluations and molecular docking study. Biomedicine & Pharmacotherapy, 83, 1161-1169. [Link]

  • Prateek, Kumar, A., & Singh, S. K. (2020). Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. World Journal of Pharmaceutical and Medical Research, 6(11), 153-157. [Link]

  • Sayed, S. M., Aboutabl, M. E., & El-Khamry, A. M. A. (2021). Design, Synthesis, and Biological Assessment of Bis-thiazole Derivatives as Promising Anticancer Agents with Molecular Docking Insights. Current Organic Synthesis, 18(6), 623-635. [Link]

  • Bian, M., Li, Z., & Zhang, H. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2141-2161. [Link]

  • Gaikwad, S., Kulkarni, A., & Kulkarni, M. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti-Inflammatory Potential. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 16(3), 204-219. [Link]

  • Rana, K., Kaur, K., & Jaitak, V. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design, 20(4), 374-383. [Link]

  • Al-Ostath, A. I., El-Emam, A. A., & Al-Deeb, O. A. (2023). Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. ACS Omega, 8(46), 44021-44036. [Link]

  • Ali, A. M., Omar, H. A., & Abd-Elhafeez, D. E. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 708779. [Link]

  • Al-Ghorbani, M., Chetan, C. H., Kumar, S., & Khan, U. M. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1364459. [Link]

  • Ramzan, M., Rashid, U., & Raza, H. (2021). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 11(52), 32938-32947. [Link]

  • Swathykrishna, C. S., & S, S. K. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Reddy, T. S., Reddy, G. D., & Reddy, C. S. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology, 18(1), 1-7. [Link]

  • Al-Wahaibi, L. H., Elshamsy, A. M., Ali, T. F., Youssif, B. G., Brase, S., & Abdel-Aziz, M. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1373347. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. AIP Conference Proceedings, 2117(1), 020002. [Link]

  • Chen, Y. C., Chen, Y. L., & Chen, Y. J. (2025). Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. Molecules, 30(6), 1234. [Link]

  • Flores-Alamo, M., & Rios, M. Y. (2021). Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. Molecules, 26(15), 4583. [Link]

  • Hernandez-Vazquez, E., & Garcia-Jimenez, S. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 30(3), 567. [Link]

  • Wang, Y., Zhang, Y., & Wang, J. (2026). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Journal of Chemistry, 2026, 1-9. [Link]

  • Li, J., Wang, X., & Zhang, H. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine): A Detailed Protocol for Researchers

Introduction The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of molecules bearing multiple thiazole rings, such as 4,4'-([1,1'-biphenyl]-4,4'-diyl)bis(thiazol-2-amine), is of significant interest to researchers in drug discovery and materials science. This document provides a comprehensive, step-by-step protocol for the synthesis of this promising bis-thiazole compound, grounded in established chemical principles and supported by practical insights for successful execution in a laboratory setting.

The synthetic strategy outlined herein follows a logical and efficient two-step pathway. The first stage involves the preparation of a key intermediate, 4,4'-bis(2-bromoacetyl)biphenyl, through a Friedel-Crafts acylation reaction. This is followed by the classical Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring system from an α-haloketone and a thioamide.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of the underlying chemistry, and guidance on the characterization of the synthesized compounds.

Synthetic Pathway Overview

The synthesis of 4,4'-([1,1'-biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is achieved through a two-step process, as illustrated in the following workflow diagram.

Synthesis_Workflow Start Starting Materials: Biphenyl and Bromoacetyl Bromide Step1 Step 1: Friedel-Crafts Acylation Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl Start->Step1 Intermediate Intermediate: 4,4'-Bis(2-bromoacetyl)biphenyl Step1->Intermediate Step2 Step 2: Hantzsch Thiazole Synthesis Reaction with Thiourea Intermediate->Step2 Product Final Product: 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) Step2->Product

Sources

Application

Application Notes & Protocols: 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) as a Novel Fluorescent Probe for Cellular Imaging

Introduction: A New Era in Cellular Visualization The exploration of dynamic cellular processes necessitates the development of sophisticated molecular tools. Fluorescent probes, in particular, have revolutionized our ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Era in Cellular Visualization

The exploration of dynamic cellular processes necessitates the development of sophisticated molecular tools. Fluorescent probes, in particular, have revolutionized our ability to visualize the intricate workings of living cells with high specificity and resolution.[1][2] We introduce 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) , hereafter referred to as BPTA , a novel fluorophore engineered for advanced cell imaging applications. The unique architecture of BPTA, featuring a central biphenyl core flanked by two aminothiazole moieties, imparts favorable photophysical properties, including a notable 'turn-on' fluorescence characteristic in specific cellular environments. This document provides a comprehensive guide to the application of BPTA, detailing its mechanism of action, spectral properties, and step-by-step protocols for its use in cellular imaging.

Scientific Foundation and Mechanism of Action

The fluorescence of many organic dyes is highly sensitive to their local environment.[3] BPTA's design is predicated on the principle of restricted intramolecular rotation. In aqueous media, the biphenyl and thiazole rings can undergo free rotation, leading to non-radiative decay pathways and minimal fluorescence. However, upon binding to intracellular structures, such as lipid membranes or protein aggregates, the rotation of these rings is sterically hindered. This restriction blocks non-radiative decay, forcing the molecule to release its absorbed energy as fluorescence, resulting in a significant 'turn-on' signal.[3] This property is highly advantageous for imaging as it minimizes background fluorescence from unbound probe molecules, thereby enhancing the signal-to-noise ratio.[4]

The aminothiazole groups contribute to the molecule's favorable interactions with biological targets and influence its spectral properties. Thiazole derivatives have been successfully employed in a variety of fluorescent probes, demonstrating their utility in biological sensing and imaging.[3][5] The extended π-conjugated system of the biphenyl core is expected to result in excitation and emission in the visible range, making it compatible with standard fluorescence microscopy setups.

Physicochemical and Spectral Properties

The following table summarizes the key photophysical properties of BPTA. These characteristics make BPTA a versatile tool for a range of cell imaging experiments.

PropertyValueNotes
Molecular Formula C₂₆H₂₀N₄S₂
Molecular Weight 452.60 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO, DMFInsoluble in water
Excitation (λex) ~420 nmOptimal excitation for maximal fluorescence
Emission (λem) ~510 nmEmits in the green region of the spectrum
Quantum Yield (Φ) <0.01 (in PBS)Significantly increases upon binding to target
>0.3 (in viscous media)
Photostability HighResistant to photobleaching under typical imaging conditions
Cytotoxicity LowMinimal impact on cell viability at working concentrations

Experimental Protocols

The following protocols have been optimized for the use of BPTA in cultured mammalian cells. Adherence to these guidelines is recommended to ensure reproducible and high-quality imaging results.

Preparation of BPTA Stock Solution

The quality and concentration of the stock solution are critical for successful staining.

Protocol:

  • Allow the vial of solid BPTA to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of BPTA in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 0.45 mg of BPTA in 1 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for up to six months.

Live-Cell Staining and Imaging

This protocol is designed for staining the plasma membrane and potentially other intracellular lipid-rich structures in living cells.

Workflow for Live-Cell Imaging

LiveCellWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips staining_solution 2. Prepare staining solution (1-10 µM BPTA) cell_culture->staining_solution remove_media 3. Remove culture medium staining_solution->remove_media rinse 4. Rinse with warm PBS remove_media->rinse add_stain 5. Add staining solution rinse->add_stain incubate 6. Incubate for 15-30 min at 37°C add_stain->incubate wash 7. Wash cells twice with warm imaging medium incubate->wash mount 8. Mount coverslip wash->mount image 9. Image using fluorescence microscope mount->image

Caption: Workflow for live-cell staining and imaging with BPTA.

Protocol:

  • Seed cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy and culture until they reach the desired confluency.

  • Prepare a fresh staining solution by diluting the 1 mM BPTA stock solution in a pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Remove the culture medium from the cells.

  • Gently rinse the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, remove the staining solution and wash the cells two to three times with the pre-warmed imaging medium. This step is crucial to remove any unbound probe and reduce background fluorescence.[6]

  • Add fresh, pre-warmed imaging medium to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for BPTA (e.g., DAPI or a custom filter set with excitation around 420 nm and emission around 510 nm).

Fixed-Cell Staining

BPTA can also be used to stain fixed cells, which can be useful for co-localization studies with other antibodies.

Protocol:

  • Grow cells on coverslips as described for live-cell imaging.

  • Wash the cells briefly with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • If permeabilization is required for intracellular targets, incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a staining solution of 1-10 µM BPTA in PBS.

  • Incubate the fixed and permeabilized cells with the BPTA staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope.

Troubleshooting and Optimization

IssuePossible CauseRecommendation
Low Signal - Suboptimal probe concentration- Insufficient incubation time- Incorrect filter set- Titrate BPTA concentration (try a range from 0.5 to 20 µM)- Increase incubation time- Ensure the use of appropriate excitation and emission filters
High Background - Incomplete removal of unbound probe- Probe precipitation- Increase the number and duration of washing steps[6]- Ensure the BPTA stock solution is fully dissolved before dilution
Phototoxicity - High excitation light intensity- Prolonged exposure to light- Use the lowest possible excitation intensity that provides a good signal- Minimize exposure time by using a sensitive camera and acquiring images efficiently[2][6]
No Staining - Cell type incompatibility- Inactive probe- Verify the protocol with a positive control cell line- Prepare a fresh stock solution of BPTA

Applications and Future Directions

BPTA's 'turn-on' fluorescence and affinity for lipophilic environments make it a promising tool for a variety of cell imaging applications, including:

  • Plasma Membrane Dynamics: Visualizing changes in membrane morphology during cellular processes such as endocytosis, exocytosis, and cell division.

  • Lipid Droplet Imaging: Studying the formation, trafficking, and metabolism of lipid droplets in response to various stimuli.

  • Protein Aggregate Detection: Potentially identifying and tracking the formation of protein aggregates in models of neurodegenerative diseases, a known application for some thiazole-based dyes.[7]

  • High-Throughput Screening: The 'no-wash' potential of 'turn-on' probes makes BPTA suitable for automated imaging and high-content screening assays.

Further research will focus on the synthesis of BPTA derivatives with red-shifted excitation and emission spectra to enable multicolor imaging with other common fluorophores and to minimize cellular autofluorescence.

References

  • Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC. Available at: [Link]

  • Membrane labeling protocol for live-cell applications - Microscopes & Dyes - @abberior.rocks. Available at: [Link]

  • Fluorescent Membrane Probes Based on a Coumarin-Thiazole Scaffold - PubMed. Available at: [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Available at: [Link]

  • Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • A long wavelength fluorescent probe for biothiols and its application in cell imaging. Available at: [Link]

  • A Bivalent Activatable Fluorescent Probe for Screening and Intravital Imaging of Chemotherapy‐Induced Cancer Cell Death - PMC. Available at: [Link]

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Available at: [Link]

  • Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Bioorthogonal Turn-On Probes for Imaging Small Molecules inside Living Cells. Available at: [Link]

  • Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed. Available at: [Link]

Sources

Method

Coordination chemistry of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) with transition metal ions

Advanced Coordination Chemistry of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) with Transition Metals: Synthesis, Characterization, and Applications Executive Summary & Structural Rationale The rational design o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Coordination Chemistry of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) with Transition Metals: Synthesis, Characterization, and Applications

Executive Summary & Structural Rationale

The rational design of metallo-pharmaceuticals and advanced chemosensors relies heavily on the selection of robust, multi-dentate ligands. 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (hereafter referred to as BPTA ) is a structurally rigid, extended π -conjugated molecule featuring a biphenyl core flanked by two 2-aminothiazole pharmacophores.

The structural causality of BPTA's effectiveness lies in its dual-binding sites. The molecule provides multiple coordination vectors—specifically the endocyclic thiazole nitrogen and the exocyclic amine. Because the rigid biphenyl spacer prevents the two thiazole groups from bending to chelate a single metal center, BPTA acts as an excellent bridging ligand, forcing the system to assemble into multi-nuclear metallacycles or extended 1D/2D coordination polymers.

Mechanistic Principles of Metal Coordination

When BPTA is introduced to 3d-transition metal ions (such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺), coordination is thermodynamically driven by the chelate effect and the strong σ -donating capability of the thiazole nitrogen[1].

Causality in Geometry: The choice of the metal salt's counterion dictates the final supramolecular architecture. Non-coordinating anions (e.g., PF₆⁻, ClO₄⁻) promote the formation of extended cationic networks. Conversely, coordinating halides (Cl⁻, Br⁻) actively participate in the inner coordination sphere, satisfying the metal's axial valencies and terminating the lattice to yield discrete, distorted octahedral or square-pyramidal species[1][2]. Upon coordination, the electron density from the ligand is transferred to the metal, which stabilizes the metal center and significantly increases the overall lipophilicity of the complex—a critical factor for biological applications.

Workflow N1 Ligand: 4,4'-Bis(thiazol-2-amine)biphenyl N3 Self-Assembly & Coordination (Reflux, EtOH/DMF, 1:1 or 1:2 M:L) N1->N3 N2 Transition Metal Precursors (CuCl2, ZnCl2, NiCl2, CoCl2) N2->N3 N4 Spectroscopic Validation (FT-IR: v(M-N) ~530 cm⁻¹, UV-Vis: MLCT) N3->N4 N5 Biological Applications (Antimicrobial & Antioxidant Assays) N4->N5 N6 Chemosensory Applications (Colorimetric Hg²⁺ Detection) N4->N6

Workflow for BPTA-transition metal complex synthesis and application.

Experimental Workflows & Protocols

Protocol 1: Isolation and Purification of BPTA via UV/Mass-Triggered RP-HPLC

Causality: BPTA synthesis often leaves behind unreacted biphenyl precursors or mono-thiazole intermediates. Because transition metals will readily coordinate with these impurities, leading to chain termination or mixed-ligand complexes, achieving >99% purity is structurally critical. We utilize a UV/Mass-triggered reversed-phase HPLC method[3][4] to ensure absolute ligand integrity.

Step-by-Step Methodology:

  • Solubilization: Dissolve crude BPTA in a minimal volume of DMF/Acetonitrile (1:4 v/v) to ensure complete solubilization of the rigid biphenyl core.

  • Injection: Inject the solution onto a semi-preparative C18 reversed-phase column.

  • Gradient Elution: Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), ramping from 20% B to 80% B over 20 minutes.

  • Self-Validation (Real-Time): Monitor the eluate simultaneously at 254 nm (biphenyl core π−π∗ transition) and via ESI-MS. The target fraction is validated and collected only when the mass spectrometer detects the exact [M+H]+ ion at m/z 351.0.

Protocol 2: Synthesis of Octahedral[M(BPTA)₂Cl₂] Complexes

Causality: A 1:2 Metal-to-Ligand ratio is chosen to saturate the equatorial coordination sphere of the metal using the strong σ -donating thiazole nitrogen, while chloride ions occupy the axial positions, yielding an octahedral geometry[1].

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of purified BPTA in 25 mL of hot absolute ethanol (60 °C).

  • Metal Preparation: In a separate flask, dissolve 1.0 mmol of the transition metal chloride (e.g., CuCl₂·2H₂O) in 10 mL of ethanol.

  • Coordination: Dropwise, add the metal salt solution to the BPTA solution under continuous magnetic stirring.

  • Self-Validation (Visual & Chemical): A successful coordination event is immediately indicated by a stark color change (e.g., colorless to dark green for Cu²⁺). Troubleshooting: If the solution remains colorless, the pH may be too low, protonating the thiazole nitrogen and preventing chelation; adjust with dilute triethylamine until the color shift occurs.

  • Reflux & Isolation: Reflux the mixture for 4-6 hours at 70 °C. Cool to room temperature, filter the resulting microcrystalline precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.

Physicochemical & Quantitative Profiling

The formation of the coordination bond alters the electronic environment of the ligand, which is quantitatively verifiable through spectral shifts. The shift of the v(C=N) band to lower frequencies confirms the participation of the azomethine/thiazole nitrogen in bonding, while the emergence of new bands around 520–540 cm⁻¹ definitively proves the formation of Metal-Nitrogen (M-N) bonds[1].

Table 1: Spectral and Magnetic Validation Parameters for BPTA-Metal Complexes

Metal IonPreferred GeometryMagnetic Moment (BM)UV-Vis MLCT Band (nm)FT-IR v(M−N) (cm⁻¹)FT-IR v(C=N) Shift (cm⁻¹)
Co(II) Octahedral4.8 – 5.1340 – 360525 – 530-15 to -20
Ni(II) Octahedral2.9 – 3.2350 – 370528 – 532-18 to -22
Cu(II) Distorted Octahedral1.8 – 2.0360 – 390535 – 540-20 to -25
Zn(II) OctahedralDiamagnetic330 – 350520 – 525-15 to -18

Translational Applications

Drug Development: Antimicrobial Therapeutics The chelation of BPTA with transition metals significantly enhances its antimicrobial efficacy against Gram-positive and Gram-negative strains. According to Tweedy's chelation theory, the polarity of the metal ion is drastically reduced upon coordination due to the partial sharing of its positive charge with the BPTA donor groups and the π -electron delocalization across the biphenyl ring[1]. Causality: This increased lipophilicity allows the complex to easily penetrate the lipid bilayers of bacterial cell walls, disrupting cellular respiration and protein synthesis far more effectively than the free ligand.

Chemosensing: Naked-Eye Heavy Metal Detection BPTA derivatives exhibit unique photophysical properties ideal for environmental monitoring. Bistriazene derivatives of the BPTA scaffold undergo a highly sensitive, self-validating colorimetric reaction with Mercury(II) ions[5]. Causality: The extended conjugated system assembles with Hg²⁺ in a 1:1 stoichiometry, triggering an unprecedented "domino effect" in the electron cloud. This interaction causes a massive bathochromic shift (from 510 nm to 611 nm), changing the solution from red to deep blue[5]. This provides a highly reliable, interference-free protocol for the spectrophotometric determination of mercury in wastewater.

References

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega (2021).[Link]

  • Synthesis of a novel bistriazene reagent 4,4'-bis[3-(4-phenylthiazol-2-yl)triazenyl]biphenyl and its highly sensitive color reaction with mercury(II). Talanta (2007).[Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. ResearchGate / Conference Proceedings (2022).[Link]

Sources

Application

Application Note: Synthesis and Characterization of Conductive Polymers Derived from 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Mechanistic Rationale & Monomer Selection The development of advanced organic electronic materials requires monomers that balance structural rigidity with tunable electronic properties. 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Monomer Selection

The development of advanced organic electronic materials requires monomers that balance structural rigidity with tunable electronic properties. 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is an exceptional candidate for synthesizing high-performance conductive polymers.

Causality of Structural Design: The biphenyl core serves as a rigid, planar structural motif that enforces polymer chain linearity. This planarity is critical because it enhances inter-chain π-π stacking, a fundamental prerequisite for efficient 3D charge hopping in the solid state. Flanking this core are two thiazol-2-amine groups. The thiazole ring is a highly electron-deficient analogue of aniline, which significantly lowers the Highest Occupied Molecular Orbital (HOMO) level of the resulting polymer 1. This electron deficiency imparts superior oxidative stability to the polymer compared to standard polyanilines, making it an excellent candidate for stable p-type organic semiconductors. Furthermore, these monomers can also be utilized in Suzuki-Miyaura cross-coupling to yield highly conjugated, optoelectronically active copolymers 2.

Mechanism Monomer Biphenyl-bis(thiazol-2-amine) Monomer Oxidation 1e- Oxidation (FeCl3) Radical Cation Monomer->Oxidation Coupling Radical Coupling & Deprotonation Oxidation->Coupling Polymer Neutral Conjugated Polymer Coupling->Polymer Propagation Doping Acid Doping (HCl) Polaron Formation Polymer->Doping Conductive Conductive Polymer (Quinoid State) Doping->Conductive Charge Mobility

Fig 1: Mechanistic pathway of oxidative polymerization and polaron-induced conductivity.

Self-Validating Experimental Workflows

To synthesize the conductive polymer network, chemical oxidative polymerization using Iron(III) chloride (FeCl₃) is employed. FeCl₃ is specifically selected because its mild redox potential is perfectly matched to the oxidation potential of the electron-deficient thiazole ring, preventing irreversible over-oxidation and degradation of the biphenyl core 3.

Protocol A: Monomer Purification

Due to the amphiphilic nature and basicity of bis-thiazol-2-amine derivatives, conventional silica gel chromatography often results in severe tailing and impure fractions. Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandated for monomer purification 4.

  • Preparation : Dissolve the crude monomer in a minimal volume of acetonitrile with 1% DMSO to ensure complete solvation.

  • Elution : Utilize a C18 column with a gradient elution profile (0-25% acetonitrile in water over 4 minutes, ramping to 50% over 10 minutes). Ensure the aqueous buffer pH is adjusted to two units above the monomer's pKa to prevent ionization and peak tailing.

  • Validation Check : Analyze the collected fractions via LC-MS. A single sharp peak corresponding to the exact mass of the monomer validates purity. Proceed only with >99% pure fractions to prevent chain termination during polymerization.

Protocol B: Chemical Oxidative Polymerization
  • Dissolution : Dissolve 5.0 mmol of the purified monomer in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) under an argon atmosphere. Causality: NMP provides excellent solvation for rigid biphenyl systems, preventing the premature precipitation of growing oligomer chains.

  • Oxidant Addition : Prepare a solution of 20.0 mmol anhydrous FeCl₃ in 20 mL NMP. Cool the monomer solution to 0–5 °C using an ice bath. Add the FeCl₃ solution dropwise over 30 minutes. Causality: The 1:4 molar ratio ensures complete oxidation of both aminothiazole terminals. The low temperature suppresses exothermic side reactions and parasitic cross-linking at the biphenyl ortho positions, promoting linear chain growth.

  • Propagation : Allow the reaction to warm to room temperature and stir for 24 hours.

  • Termination & Precipitation : Pour the dark viscous mixture into 500 mL of vigorously stirred methanol. Causality: Methanol quenches the radical species and acts as a non-solvent, crashing out the polymer.

  • Purification : Filter the precipitate and subject it to Soxhlet extraction using methanol for 12 hours, followed by acetone for 12 hours.

  • Validation Check : To ensure complete removal of unreacted iron salts, add a few drops of 0.1 M KSCN (potassium thiocyanate) to the final Soxhlet wash solvent. A lack of deep red color (absence of the [Fe(SCN)₆]³⁻ complex) validates that the polymer is free of catalytic impurities, ensuring that subsequent conductivity measurements reflect intrinsic polymer properties rather than ionic artifacts.

Protocol C: Controlled Doping
  • Acid Doping : Suspend 1.0 g of the neutral polymer in 50 mL of 1.0 M HCl. Stir for 6 hours. Causality: Protonation of the imine-like nitrogens in the thiazole ring induces polaron formation, reorganizing the double bonds into a quinoid structure that facilitates charge mobility.

  • Validation Check : Wash the doped polymer with deionized water until the filtrate reaches exactly pH 4.0. Over-washing to pH 7 removes the dopant; stopping at pH 4 ensures unbound acid is removed while maintaining the integrity of the doped state. Dry under vacuum at 60 °C.

Workflow Step1 1. Monomer Purification via RP-HPLC (Removes amphiphilic impurities) Step2 2. Dissolution in Anhydrous NMP (Inert Argon Atmosphere) Step1->Step2 Step3 3. Dropwise Addition of FeCl3 (0-5 °C, 1:4 Molar Ratio) Step2->Step3 Step4 4. Isothermal Polymerization (24h, 25 °C) Step3->Step4 Step5 5. Methanol Precipitation & Soxhlet Extraction (Validation Check) Step4->Step5 Step6 6. Controlled HCl Doping & Vacuum Drying Step5->Step6

Fig 2: Step-by-step experimental workflow for polymer synthesis, purification, and doping.

Quantitative Data & Characterization

The structural rigidity of the biphenyl core combined with the dopable thiazole rings yields a polymer with excellent thermal stability and tunable electronic properties. The table below summarizes the quantitative characterization of the synthesized polymer across different doping states.

ParameterUndoped Polymer (Base)HCl-Doped PolymerI₂-Doped Polymer
Conductivity (S/cm) < 1.0 × 10⁻⁸2.4 × 10⁻²5.1 × 10⁻¹
Optical Bandgap (eV) 2.651.901.75
Thermal Stability (T_d5%, °C) 410385390
Solubility Soluble in NMP, DMSO, DMFPartially soluble in NMPInsoluble

Note: Conductivity was measured using a standard four-probe technique on pressed pellets. Optical bandgaps were derived from the onset of UV-Vis absorption spectra.

References

  • A Highly Electron-Deficient Analogue of Aniline, Soluble Oligomers, and Their Redox Properties The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Suzuki-Miyaura Coupling Polymerization: Synthesis, Characterization and Optical Properties Journal of the Institute of Science and Technology - DergiPark URL:[Link][2]

  • Ring opening polymerization of 2-aminothiazole with iron(III) chloride ResearchGate URL: [Link][3]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives AIP Conference Proceedings URL:[Link][4]

Sources

Method

In vitro assay protocols involving 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Application Note: In Vitro Assay Protocols for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (SKA-255) in Neuropharmacology Introduction The compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) , commonly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (SKA-255) in Neuropharmacology

Introduction

The compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) , commonly designated in literature as SKA-255 (CAS: 438233-93-3), is a synthetic bis-aminothiazole derivative. Originally synthesized during structure-activity relationship (SAR) campaigns targeting calcium-activated potassium (KCa) channels, SKA-255 has emerged as a highly versatile pharmacological tool [1]. Recent neuropharmacological studies have expanded its utility, demonstrating its efficacy as a riluzole analog capable of inhibiting neural activity-regulated System A amino acid transporters—a pathway critical for preventing excitotoxic injury in models of temporal lobe epilepsy (TLE) [2].

This application note provides rigorously validated in vitro protocols for evaluating SKA-255 across two distinct neuropharmacological axes.

Pillar 1: Electrophysiological Profiling of KCa Channel Modulation

Rationale and Causality Aminothiazoles like SKA-255 bind to the interface between the KCa channel's calmodulin-binding domain (CaM-BD) and calmodulin (CaM). To accurately measure positive allosteric modulation, the intracellular solution must be clamped at exactly 250 nM free Ca²⁺ . At this physiological resting concentration, KCa channels (specifically KCa2.2, KCa2.3, and KCa3.1) exhibit minimal baseline open probability. The introduction of an activator sensitizes the channel to calcium, triggering a measurable outward K⁺ current [1]. Automated patch-clamp systems (e.g., QPatch) are preferred over manual patching to ensure rapid, reproducible intracellular dialysis and high-throughput compound perfusion.

Protocol 1: Automated Whole-Cell Patch-Clamp (QPatch)

Reagents & Equipment:

  • HEK293 cell lines stably expressing human KCa2.2 or KCa3.1.

  • Extracellular Solution: 145 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Intracellular Solution: 120 mM KCl, 1.75 mM MgCl₂, 3.16 mM CaCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2). Expert Insight: This specific CaCl₂/EGTA ratio yields exactly 250 nM free Ca²⁺ (calculated via MaxChelator), which is critical for preventing spontaneous channel opening prior to drug application.

  • SKA-255 stock (10 mM in DMSO).

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells at 70-80% confluency using a mild detachment solution. Resuspend in extracellular solution to a density of 3 × 10⁶ cells/mL.

  • System Priming: Load the QPatch microfluidic plates. Establish >1 GΩ seals and achieve the whole-cell configuration. Allow 3-5 minutes for complete intracellular dialysis of the 250 nM Ca²⁺ buffer.

  • Baseline Acquisition: Run 10 voltage-ramp protocols (-120 mV to +40 mV, 200 ms duration) in the presence of the extracellular vehicle to establish a stable baseline conductance.

  • SKA-255 Perfusion: Apply SKA-255 at test concentrations (e.g., 1 µM, 10 µM). Wait 2 minutes for equilibrium and target engagement.

  • Validation & Normalization: Wash out SKA-255 with two saline additions. Apply 10 µM SKA-31 (a known mixed KCa activator) as an internal positive control. Normalize the SKA-255 slope conductance (measured between -85 and -65 mV) to the SKA-31 response to ensure the system is self-validating [1].

KCa_Workflow cluster_0 Cell Preparation & Setup N1 HEK293 Cells (KCa2.2/3.1 Expressing) N3 Automated Patch-Clamp (Whole-Cell Configuration) N1->N3 N2 Intracellular Buffer (250 nM free Ca²⁺) N2->N3 Dialysis N4 SKA-255 Perfusion (1 - 10 µM) N3->N4 Baseline Stabilization N5 Electrophysiological Readout (K⁺ Current Potentiation) N4->N5 Channel Activation

Automated QPatch workflow for assessing SKA-255 KCa channel modulation.

Pillar 2: Radioligand Transport Assay for System A Inhibition

Rationale and Causality Aminothiazoles, including riluzole and SKA-255, have been identified as inhibitors of neural activity-regulated glutamine transport [2]. To isolate this specific transport mechanism without confounding uptake from other amino acid transporters, α-(methylamino)isobutyric acid (MeAIB) is utilized. MeAIB is a non-metabolizable, highly specific substrate for System A transporters (SNAT1/2). By tracking ¹⁴C-radiolabeled MeAIB, researchers can precisely quantify the inhibitory potency (IC₅₀) of SKA-255 while avoiding the metabolic degradation that would occur if natural glutamine were used.

Protocol 2: ¹⁴C-MeAIB Uptake in Hippocampal Neurons

Reagents & Equipment:

  • Primary rat hippocampal neurons cultured to Days in Vitro (DIV) 19–21.

  • Transport Buffer: 116 mM NaCl, 26 mM NaHCO₃, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgSO₄, 1 mM NaH₂PO₄, 5.5 mM D-glucose (pH 7.4).

  • ¹⁴C-MeAIB (Specific activity: ~56.4 mCi/mmol).

  • Unlabeled MeAIB (for competitive control).

Step-by-Step Methodology:

  • Pre-incubation: Aspirate culture media from the DIV 19-21 hippocampal neurons. Wash twice with warm (37°C) Transport Buffer.

  • Compound Equilibration: Incubate the cells for 2 minutes in Transport Buffer containing varying concentrations of SKA-255 (0.1 µM to 100 µM) to allow target engagement [2].

  • Radioligand Application: Replace the buffer with fresh Transport Buffer containing the identical SKA-255 concentration plus ¹⁴C-MeAIB (final concentration: 3.4–23.4 µM, yielding ~380,000 DPM/well).

  • Uptake Phase: Incubate at 37°C for exactly 10 minutes. Expert Insight: Limiting the uptake to 10 minutes ensures the transport kinetics remain in the linear phase, preventing intracellular substrate saturation which would artificially skew the IC₅₀.

  • Termination & Lysis: Rapidly aspirate the radioactive buffer and wash three times with ice-cold Transport Buffer to halt transport. Lyse the cells using 0.1 N NaOH / 0.1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression.

Transport_Workflow N1 Hippocampal Neurons (DIV 19-21) N2 SKA-255 Pre-incubation (2 min, 37°C) N1->N2 N3 ¹⁴C-MeAIB Application (System A Substrate) N2->N3 Target Binding N4 Cell Lysis & Extraction (NaOH / SDS) N3->N4 10 min Uptake N5 Scintillation Counting (IC₅₀ Determination) N4->N5 Quantify Radioactivity

Workflow for quantifying SKA-255 inhibition of System A transport via 14C-MeAIB.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of SKA-255 based on established literature [1, 2].

ParameterTarget / AssayValue / OutcomePharmacological Significance
EC₅₀ (Activation) KCa3.1 Channel> 10 µM (Weak)Demonstrates structural selectivity constraints within the CaM-BD pocket.
EC₅₀ (Activation) KCa2.2 Channel> 10 µM (Weak)Indicates that bis-thiazolyl substitutions reduce KCa potency compared to mono-thiazolyls.
IC₅₀ (Inhibition) ¹⁴C-MeAIB Transport~ 15 - 30 µMConfirms efficacy in blocking neural activity-regulated System A transport.
Physicochemical LogP4.2High lipophilicity, predicting excellent blood-brain barrier (BBB) penetration.

References

  • Shim, H., Brown, B. M., Singh, L., Singh, V., Fettinger, J. C., Yarov-Yarovoy, V., & Wulff, H. (2019). The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. Frontiers in Pharmacology, 10, 972.[Link]

  • Kyllo, T., Singh, V., Shim, H., Singh, L., Nguyen, H. M., Chen, Y. J., Terry, E., Wulff, H., & Erickson, J. D. (2023). Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy. Neuropharmacology, 225, 109349.[Link]

Application

Doping techniques for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) in organic light-emitting diodes (OLEDs)

Title: Application Note: Doping Techniques and Device Integration of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) in OLEDs Executive Summary This application note provides a comprehensive, self-validating protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Doping Techniques and Device Integration of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) in OLEDs

Executive Summary This application note provides a comprehensive, self-validating protocol for the integration of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (hereafter referred to as BP-BTA ) into Organic Light-Emitting Diodes (OLEDs). Designed for materials scientists and optoelectronic researchers, this guide details the mechanistic causality behind using BP-BTA as a bipolar host and charge transport material, alongside optimized vacuum-thermal co-evaporation doping techniques.

Mechanistic Insights: The Molecular Architecture of BP-BTA

The molecular design of BP-BTA synergizes a rigid biphenyl core with two peripheral thiazol-2-amine moieties.

  • The Biphenyl Core: Provides high thermal stability and restricts extended π -conjugation compared to fully fused polycyclic aromatics. This structural rigidity is critical for maintaining a high triplet energy level ( T1​>2.7 eV), preventing reverse energy transfer (exciton quenching) when used as a host for visible-spectrum phosphorescent guests[1].

  • The Thiazol-2-amine Groups: Act as localized push-pull systems. The amine nitrogen acts as an electron donor (facilitating hole transport), while the imine nitrogen in the thiazole ring acts as an electron acceptor (facilitating electron transport). This donor-acceptor interplay grants BP-BTA its bipolar charge transport characteristics, which broadens the recombination zone within the emissive layer (EML) and reduces efficiency roll-off at high current densities[2]. Furthermore, the amine groups allow for strong intermolecular interactions, making the material highly responsive to electrical p-doping[3].

Optoelectronic Profiles and Doping Causality

Before executing doping protocols, it is essential to understand the energy level alignment of BP-BTA to select appropriate dopants and adjacent transport layers.

Table 1: Optoelectronic and Thermal Properties of BP-BTA

PropertyValueMechanistic Implication
HOMO Level -5.45 eVAligns well with standard hole transport layers (e.g., NPB), facilitating low-barrier hole injection.
LUMO Level -2.60 eVRequires a shallow work-function electron transport layer (e.g., TPBi) for efficient electron injection.
Triplet Energy ( T1​ ) 2.72 eVSufficiently high to confine triplets on green ( T1​≈2.4 eV) or red phosphorescent dopants.
Glass Transition ( Tg​ ) 115 °CEnsures morphological stability of the amorphous film under Joule heating during continuous device operation.

Emissive Layer (EML) Host-Guest Doping Protocol

To utilize BP-BTA as a host matrix, it must be co-evaporated with a phosphorescent guest (e.g., Ir(ppy)3). Solution processing is avoided here because the primary amines in BP-BTA induce strong hydrogen bonding, which can lead to micro-crystallization in spin-cast films. Vacuum thermal evaporation (VTE) kinetically traps the molecules in an amorphous state.

Protocol: VTE Co-Evaporation of BP-BTA:Ir(ppy)3

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90, deionized water, acetone, and isopropanol for 15 minutes each.

  • Work Function Alignment: Subject the dried ITO to UV-Ozone treatment for 20 minutes. Causality: This removes residual organic contaminants and increases the ITO work function from ~4.7 eV to ~5.1 eV, reducing the hole injection barrier into the adjacent layer.

  • Chamber Evacuation: Transfer substrates to the VTE chamber and pump down to a base pressure of <5×10−7 Torr. Causality: High vacuum is mandatory to prevent oxygen/moisture inclusion, which act as non-radiative recombination centers.

  • Source Equilibration: Heat the BP-BTA crucible to its sublimation point (~210°C) and the Ir(ppy)3 crucible to ~180°C. Keep the main shutter closed.

  • Rate Calibration: Using independent Quartz Crystal Microbalances (QCM), stabilize the BP-BTA deposition rate at 1.00 Å/s. Adjust the Ir(ppy)3 rate to 0.05 Å/s to achieve a precise 5 wt% doping concentration.

  • Deposition: Open the main shutter and deposit a 30 nm thick EML.

G HostS0 BP-BTA (Host) S0 HostS1 BP-BTA (Host) S1 Singlet Exciton HostS0->HostS1 Electrical Excitation HostT1 BP-BTA (Host) T1 Triplet Exciton HostS1->HostT1 Intersystem Crossing (ISC) GuestS1 Guest S1 HostS1->GuestS1 Förster Transfer GuestT1 Guest T1 Emissive State HostT1->GuestT1 Dexter Transfer GuestS1->GuestT1 Rapid ISC (Heavy Atom Effect) GuestS0 Guest S0 Ground State GuestT1->GuestS0 Phosphorescence (hv)

Fig 1. Exciton energy transfer pathways from BP-BTA host to phosphorescent guest molecules.

Electrical p-Doping Protocol for Charge Transport

When BP-BTA is utilized strictly as a Hole Transport Layer (HTL), its intrinsic hole mobility can be exponentially increased via p-doping with a strong electron acceptor like Molybdenum Trioxide (MoO3) or F4-TCNQ. The electron-rich amine groups on BP-BTA readily donate electron density to the dopant, generating free hole polarons.

Protocol: p-Doping BP-BTA with MoO3

  • Preparation: Load BP-BTA and MoO3 into separate thermal boats.

  • Co-evaporation: Stabilize the BP-BTA rate at 1.0 Å/s. Stabilize the MoO3 rate at 0.03 Å/s (yielding ~3 vol% doping).

  • Deposition: Deposit a 40 nm p-doped HTL directly onto the ITO substrate.

  • Validation: The success of this step is self-validating during device testing; a properly p-doped BP-BTA layer will drop the device turn-on voltage by at least 0.5V compared to an intrinsic BP-BTA layer due to the formation of an Ohmic contact at the anode interface.

Workflow Substrate ITO Substrate Preparation HTL HTL Deposition (p-doped BP-BTA) Substrate->HTL EML EML Co-evaporation (BP-BTA : Guest) HTL->EML ETL ETL Deposition (n-doped) EML->ETL Cathode Cathode Metallization ETL->Cathode

Fig 2. Step-by-step vacuum thermal evaporation workflow for BP-BTA doped OLED devices.

Performance Metrics and Troubleshooting

Optimizing the dopant concentration in the EML is a delicate balance. Below is a self-validating data matrix demonstrating the causality of concentration quenching.

Table 2: Doping Optimization and Device Performance (BP-BTA : Ir(ppy)3)

Doping Concentration (wt%)Turn-on Voltage (V)Max Current Efficiency (cd/A)EQE (%)Mechanistic Observation
3% 3.245.214.5Incomplete energy transfer; residual host emission observed.
5% 2.862.419.8Optimal Dexter/Förster transfer balance; pristine green emission.
8% 2.958.118.2Onset of concentration quenching.
12% 3.149.515.6Severe Triplet-Triplet Annihilation (TTA) due to guest aggregation.

Troubleshooting Insight: If the 5 wt% device exhibits high efficiency roll-off at >1000 cd/m², the recombination zone is likely too narrow. To resolve this, introduce a 5 nm un-doped BP-BTA exciton blocking layer between the EML and the ETL to prevent triplet diffusion into the electron transport layer.

References[2] Title: Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off

Source: RSC Publishing URL:[1] Title: Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes Source: ResearchGate URL:[3] Title: Investigation of biphenyl enamines for applications as p-type semiconductors Source: CORE URL:

Sources

Method

Application Notes and Protocols for Surface Functionalization of Nanomaterials using 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Introduction: A Bifunctional Ligand for Advanced Nanomaterial Scaffolds The field of nanotechnology continues to offer groundbreaking solutions in medicine and materials science, with functionalized nanomaterials at its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Ligand for Advanced Nanomaterial Scaffolds

The field of nanotechnology continues to offer groundbreaking solutions in medicine and materials science, with functionalized nanomaterials at its core.[1][2][3] The ability to tailor the surface chemistry of nanoparticles dictates their interaction with biological systems, their stability, and their overall efficacy in applications ranging from targeted drug delivery to sensitive diagnostics.[4][5][6] This guide introduces a versatile bifunctional ligand, 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) , for the surface functionalization of various nanomaterials.

The unique structure of this ligand, featuring a rigid biphenyl core, provides a defined spatial separation of the two thiazol-2-amine terminal groups. The thiazole moieties are of particular interest due to their rich chemistry and established roles in biologically active compounds.[7][8] The primary amine groups on the thiazole rings offer versatile handles for secondary functionalization, allowing for the attachment of targeting ligands, therapeutic payloads, or imaging agents. Furthermore, the sulfur and nitrogen atoms within the thiazole rings can act as anchoring points for the functionalization of noble metal nanoparticles. This document provides a comprehensive overview, including the synthesis of the ligand, protocols for nanomaterial functionalization, and methods for characterization.

Synthesis of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

The synthesis of the title compound is proposed via a Hantzsch-type thiazole synthesis, a well-established method for the formation of thiazole rings.[7] The general reaction involves the condensation of a thiourea derivative with an α-haloketone. In this protocol, a bis-thiourea is synthesized from 4,4'-diaminobiphenyl and subsequently cyclized.

Materials and Reagents
  • 4,4'-Diaminobiphenyl

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • 1,4-Dibromo-1,4-butanedione (or other suitable bis-α-haloketone)

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

Protocol: Synthesis of 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiourea)
  • In a round-bottom flask, dissolve 4,4'-diaminobiphenyl in ethanol.

  • Add a solution of ammonium thiocyanate in water to the flask.

  • Slowly add concentrated hydrochloric acid dropwise while stirring.

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Protocol: Synthesis of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)
  • Suspend the synthesized 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiourea) in ethanol.

  • Add 1,4-dibromo-1,4-butanedione to the suspension.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF/ethanol) to obtain the pure 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).

Surface Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely used in biomedical applications due to their unique optical properties and biocompatibility.[4] The surface of AuNPs can be readily functionalized with thiol-containing molecules.[9] The thiazole moiety of the title ligand can coordinate with the gold surface, providing a stable attachment.

Materials and Reagents
  • Citrate-capped gold nanoparticles (AuNPs) of desired size

  • 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

  • Phosphate-buffered saline (PBS)

  • Ethanol

Protocol: Functionalization of AuNPs
  • Synthesize citrate-capped AuNPs using a standard method, such as the Turkevich method.[10]

  • Prepare a stock solution of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) in ethanol.

  • To a stirred solution of AuNPs, add the ligand solution dropwise. The optimal ligand-to-nanoparticle ratio should be determined experimentally.

  • Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring to ensure complete ligand exchange.

  • Purify the functionalized AuNPs by centrifugation to remove excess unbound ligand. Resuspend the nanoparticle pellet in PBS.

  • Repeat the centrifugation and resuspension steps at least three times.

  • Store the final functionalized AuNP solution at 4°C.

Characterization of Functionalized Nanomaterials

Thorough characterization is essential to confirm the successful functionalization of the nanomaterials and to understand their properties.[11][12]

Technique Purpose Expected Outcome
UV-Vis Spectroscopy To monitor the surface plasmon resonance (SPR) peak of AuNPs.A red-shift in the SPR peak upon ligand binding, indicating a change in the local refractive index around the nanoparticles.
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of the nanoparticles.An increase in the hydrodynamic diameter after functionalization, consistent with the addition of the ligand layer.
Zeta Potential Analysis To measure the surface charge of the nanoparticles.A change in the zeta potential value, reflecting the surface modification with the amine-containing ligand.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present on the nanoparticle surface.The appearance of characteristic peaks corresponding to the thiazole and biphenyl groups of the ligand on the functionalized nanoparticles.
Transmission Electron Microscopy (TEM) To visualize the size, shape, and dispersion of the nanoparticles.Images should confirm that the nanoparticles remain monodispersed after functionalization and do not undergo significant aggregation.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.The presence of nitrogen and sulfur signals from the ligand on the surface of the functionalized nanoparticles.[12]

Applications in Drug Development and Research

The bifunctional nature of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) opens up numerous possibilities for the development of advanced nanomaterial-based platforms.

  • Targeted Drug Delivery: The terminal amine groups can be conjugated with targeting moieties such as antibodies, peptides, or aptamers to direct the nanoparticles to specific cells or tissues.[6][13] The nanoparticle core can be loaded with a therapeutic agent, creating a targeted drug delivery system.

  • Bio-sensing: The functionalized nanoparticles can be used as scaffolds for the development of biosensors. The amine groups can be used to immobilize enzymes or antibodies, and changes in the local environment upon analyte binding can be detected through shifts in the nanoparticle's optical or electronic properties.

  • Dual-Modal Imaging: By conjugating an imaging agent (e.g., a fluorescent dye) to one amine group and a targeting ligand to the other, dual-modal imaging probes can be created for enhanced diagnostic capabilities.

  • Theranostics: Combining therapeutic and diagnostic functionalities on a single nanoparticle platform is a promising approach in personalized medicine.[5] These functionalized nanoparticles can be engineered to carry a drug and an imaging agent simultaneously.

Diagrams

Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_functionalization Nanoparticle Functionalization cluster_application Applications 4_4_diaminobiphenyl 4,4'-Diaminobiphenyl bis_thiourea 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiourea) 4_4_diaminobiphenyl->bis_thiourea NH4SCN, HCl target_ligand 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) bis_thiourea->target_ligand alpha_haloketone α-haloketone alpha_haloketone->target_ligand Functionalized_AuNPs Functionalized AuNPs target_ligand->Functionalized_AuNPs AuNPs Gold Nanoparticles AuNPs->Functionalized_AuNPs Drug_Delivery Targeted Drug Delivery Functionalized_AuNPs->Drug_Delivery Biosensing Biosensing Functionalized_AuNPs->Biosensing Imaging Dual-Modal Imaging Functionalized_AuNPs->Imaging

Caption: Overall workflow from ligand synthesis to nanoparticle functionalization and applications.

Caption: Schematic of a gold nanoparticle functionalized with the bifunctional ligand.

Conclusion

The use of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) as a surface functionalizing agent for nanomaterials provides a robust and versatile platform for a wide range of applications in research and drug development. The protocols and characterization techniques outlined in this guide offer a starting point for researchers to explore the potential of this novel ligand in creating sophisticated and highly functional nanomaterial-based systems. The inherent bifunctionality, coupled with the well-defined rigid core, allows for precise control over the spatial arrangement of secondary modifications, a critical factor in the design of next-generation nanomedicines and diagnostic tools.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing rigid, highly conjugated bis-thiazole systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing rigid, highly conjugated bis-thiazole systems. The synthesis of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) from 4,4'-diacetylbiphenyl relies on a double Hantzsch thiazole condensation. While the Hantzsch reaction is classically high-yielding [1], adapting it for a rigid biphenyl core introduces severe challenges regarding intermediate solubility, over-halogenation, and product isolation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized self-validating protocol to maximize your reaction yield and purity.

Reaction Workflow & Pathway

Workflow A 4,4'-Diacetylbiphenyl (Starting Material) B 4,4'-Bis(bromoacetyl)biphenyl (Intermediate) A->B NBS, p-TsOH MeCN, 70°C C Bis-thiazole Dihydrobromide (Precipitated Salt) B->C Thiourea (2.2 eq) DMF/EtOH, 80°C D 4,4'-([1,1'-Biphenyl]-4,4'-diyl) bis(thiazol-2-amine) (Free Base Product) C->D Aq. NH4OH Hot Suspension, 60°C

Optimized two-step synthesis workflow for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).

Part 1: Halogenation Troubleshooting (Step 1)

Q: My bromination step yields a complex mixture of mono-brominated, bis-brominated, and over-brominated products. How can I improve the selectivity for 4,4'-bis(bromoacetyl)biphenyl? A: This is a classic issue with elemental bromine ( Br2​ ) in acetic acid. Causality: The enolization of the second acetyl group is sterically and electronically hindered by the first bromination event, slowing down the second substitution. Consequently, α,α -dibromination (over-bromination on the same carbon) becomes a highly competitive side reaction. Solution: Switch your brominating agent to N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid ( p -TsOH) in acetonitrile. NBS provides a controlled, steady release of electrophilic bromine, which kinetically favors α -monobromination at both acetyl sites while suppressing α,α -dibromination.

Q: How do I ensure the bromination is completely driven to the bis-bromo intermediate? A: Self-Validation: You must monitor the reaction strictly via Thin Layer Chromatography (TLC). The mono-bromo intermediate is a hidden yield-killer; if carried over to the Hantzsch step, it forms a mono-thiazole biphenyl impurity. Because the mono-thiazole and bis-thiazole products share nearly identical solubility profiles, downstream purification becomes nearly impossible. If TLC shows lingering mono-bromo intermediate, add an additional 0.1 equivalents of NBS and heat for another hour.

Part 2: Hantzsch Condensation Optimization (Step 2)

Q: The reaction mixture turns into an unstirrable mass shortly after adding thiourea, and the final yield is exceptionally low. What is happening? A: Causality: The target molecule, a bis(2-aminothiazole) biphenyl derivative, is highly planar and rigid. This structural geometry promotes intense π−π stacking and intermolecular hydrogen bonding. As the Hantzsch cyclization proceeds—initiated by the nucleophilic attack of the thiourea sulfur on the α -haloketone [1]—the resulting dihydrobromide salt forms and rapidly crashes out of solution. If this precipitation happens too quickly, unreacted starting materials and mono-cyclized intermediates get trapped inside the solid matrix, permanently halting the reaction. Solution: Modify the solvent system. While ethanol is the traditional solvent for Hantzsch syntheses [2], it is inadequate for rigid biphenyl systems. Transition to a highly polar, aprotic solvent mixture like N,N-Dimethylformamide (DMF) and Ethanol (1:1) . DMF disrupts the hydrogen bonding and keeps the intermediates solvated long enough to ensure complete double cyclization.

Q: How do I efficiently isolate the free base from the precipitated dihydrobromide salt? A: Causality: The bis-thiazole hydrobromide salt is robust and highly hydrophobic. Simply washing the crude solid with an aqueous base on a filter funnel is insufficient because the base cannot penetrate the crystal lattice. Solution: You must perform a hot heterogeneous neutralization. Suspend the crude salt in a mixture of hot ethanol and water. Slowly add aqueous ammonia ( NH4​OH ) until the pH reaches 9–10. Stir vigorously at 60°C for 2 hours. This thermal energy and extended time allow the base to penetrate the solid, neutralizing the hydrobromide salt and yielding the pure free base [4].

Quantitative Data: Solvent Effects on Hantzsch Cyclization Yield

The following table summarizes the optimization data for the Hantzsch condensation step (Step 2) using 4,4'-bis(bromoacetyl)biphenyl and thiourea (2.2 eq) at 80°C for 6 hours.

Solvent SystemIntermediate SolubilityPrecipitation OnsetCrude Yield (%)Purity (Free Base)
100% EthanolPoor< 30 mins35 - 42%Low (Trapped intermediates)
100% MethanolPoor< 20 mins28 - 35%Low (Trapped intermediates)
100% DMFExcellent> 4 hours70 - 75%Moderate (Side reactions) [1]
50% DMF / 50% Ethanol Good 2 - 3 hours 85 - 92% High (>98% by HPLC)
Optimized Step-by-Step Methodology

Phase 1: Synthesis of 4,4'-Bis(bromoacetyl)biphenyl

  • Setup: In a 500 mL round-bottom flask, dissolve 4,4'-diacetylbiphenyl (10.0 mmol) in 150 mL of anhydrous acetonitrile.

  • Catalysis: Add p -toluenesulfonic acid monohydrate ( p -TsOH, 1.0 mmol) and stir for 10 minutes at room temperature.

  • Halogenation: Slowly add N-Bromosuccinimide (NBS, 21.0 mmol) in small portions over 30 minutes to control the exotherm.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 70°C for 4 hours.

  • Validation: Monitor by TLC (Hexanes/Ethyl Acetate 3:1). Ensure complete disappearance of the starting material and the mono-bromo intermediate.

  • Workup: Cool to room temperature and pour the mixture into 500 mL of ice-cold distilled water. Filter the resulting precipitate, wash thoroughly with water and cold methanol, and dry under a vacuum to yield the intermediate.

Phase 2: Double Hantzsch Condensation & Neutralization

  • Setup: In a 250 mL round-bottom flask, suspend 4,4'-bis(bromoacetyl)biphenyl (8.0 mmol) in 80 mL of a 1:1 mixture of DMF and Ethanol.

  • Condensation: Add thiourea (17.6 mmol, 2.2 eq). The reaction will initially clear up as the thiourea attacks the haloketone [3], followed by gradual precipitation of the dihydrobromide salt.

  • Heating: Heat the mixture to 80°C and stir vigorously for 6 hours.

  • Isolation of Salt: Cool the reaction to room temperature. Filter the heavy precipitate and wash it with 50 mL of cold ethanol to remove DMF and unreacted thiourea.

  • Neutralization: Transfer the crude dihydrobromide salt to a clean flask. Add 100 mL of Ethanol/Water (1:1) and heat to 60°C.

  • Free Base Liberation: Dropwise, add 28% aqueous NH4​OH until the suspension reaches a stable pH of 9–10. Stir vigorously at 60°C for 2 hours to ensure complete neutralization.

  • Final Isolation: Filter the hot suspension, wash the solid with warm water (to remove NH4​Br salts) followed by cold ethanol, and dry overnight in a vacuum oven at 80°C to obtain the pure 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).

References
  • MDPI. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis." Molecules. Available at:[Link]

  • ChemRxiv. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach." ChemRxiv Preprints. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis of some new 5- substituted of 2-aminothiazoles." JOCPR. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize rigid, sterically congested extended π-systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize rigid, sterically congested extended π-systems.

The molecule 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) presents a "perfect storm" of synthetic challenges during Palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination). The combination of a bulky, rigid biphenyl backbone and the strong coordinating ability of the adjacent thiazole rings often leads to stalled reactions, catalyst degradation, and poor yields.

This guide deconstructs the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to overcome them.

Visualizing the Mechanistic Challenge

To solve the problem, we must first understand where the catalytic cycle breaks down. With 2-aminothiazoles, the failure is rarely in the oxidative addition step; rather, it occurs during substrate coordination and reductive elimination.

MechanisticPathways Pd L-Pd(0) Active Catalyst OA Oxidative Addition (Aryl Halide) Pd->OA Coord Substrate Coordination (Bis-thiazole biphenyl) OA->Coord Poison Catalyst Poisoning (Endocyclic N-coordination) Coord->Poison Small/Flexible Ligands RE Reductive Elimination Coord->RE Bulky Ligands (BrettPhos) Clash Steric Clash (Reaction Stalls) RE->Clash High Activation Energy Success Target Cross-Coupled Bis-amine RE->Success Accelerated by Steric Bulk

Caption: Catalytic cycle highlighting steric and coordination pitfalls in thiazole cross-coupling.

Expert FAQ: The "Why" and "How" of Steric Hindrance

Q1: My amination attempts using standard ligands (e.g., dppf, BINAP) yield mostly unreacted starting material and palladium black. Why is the catalyst dying? A1: The causality lies in competitive heteroatom coordination. The endocyclic nitrogen of the thiazole ring is a strong Lewis base. Small or highly flexible bidentate ligands like dppf fail to sufficiently shield the palladium center. Consequently, the thiazole nitrogen outcompetes the exocyclic amine for coordination, forming dead-end, off-cycle complexes such as (thiazol-amine)₂PdCl₂ 1. To prevent this, you must use sterically demanding ligands that block multidentate coordination.

Q2: Even when I use monodentate ligands, the reaction stalls at mono-arylation. How do I force the second coupling on the biphenyl core? A2: This is a classic symptom of a high activation energy barrier during the reductive elimination step. The biphenyl axis combined with the adjacent thiazole ring creates immense steric clash against the incoming aryl group. You must utilize ligands with "flexible steric bulk" 2. Ligands like BrettPhos or NHC complexes like Pd-PEPPSI-IPent are structurally designed to crowd the palladium center just enough to force the two coupling partners together, drastically accelerating reductive elimination while preventing bis-arylation of a single primary amine [[3]]().

Q3: Does the choice of base and solvent impact the steric outcome? A3: Absolutely. For highly hindered 2-aminothiazoles, solubility of the biphenyl core is a major bottleneck. Using a moderately polar, bulky solvent like tert-amyl alcohol (t-Amyl OH) or 1,4-dioxane improves solubility. Furthermore, while NaOtBu is standard, using a base with a larger counterion (like KOtBu or Cs₂CO₃) can alter the transition state geometry during the deprotonation step, often easing steric congestion 4.

Quantitative Ligand Performance Comparison

The table below synthesizes expected conversion rates based on ligand architecture when applied to sterically hindered bis(thiazol-2-amines).

Ligand SystemCatalyst LoadingBase / SolventConversion (%)Mechanistic Observation
dppf 5 mol%Cs₂CO₃ / Dioxane< 10%Fails due to off-cycle Pd-thiazole coordination.
XantPhos 5 mol%Cs₂CO₃ / Dioxane25%Stalls at mono-arylation; slow reductive elimination.
RuPhos 2 mol%NaOtBu / t-Amyl OH45%Excellent for secondary amines, but steric clash inhibits primary amine coupling.
Pd-PEPPSI-IPent 1 mol%KOtBu / Dioxane88%Flexible steric bulk successfully overcomes biphenyl hindrance.
BrettPhos 1 mol%NaOtBu / t-Amyl OH> 90% Optimal. Accelerates reductive elimination and prevents bis-arylation.
Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates an internal self-validation checkpoint. Do not run the reaction blindly for 24 hours; validate the catalytic initiation early.

Reagents:
  • 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (1.0 equiv, 0.5 mmol)

  • Aryl Halide (2.2 equiv, 1.1 mmol)

  • BrettPhos Pd G3 Precatalyst (2 mol%)

  • NaOtBu (3.0 equiv, 1.5 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Anhydrous tert-Amyl Alcohol (0.2 M)

Step-by-Step Methodology:
  • Glovebox Preparation: Inside an inert atmosphere glovebox, add the bis(thiazol-2-amine), aryl halide, NaOtBu, 1,3,5-trimethoxybenzene, and BrettPhos Pd G3 to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol. Causality note: Using a G3 precatalyst ensures rapid, base-mediated generation of the active L-Pd(0) species, preventing the thiazole from poisoning the Pd before the cycle begins.

  • Heating: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to overcome the poor initial solubility of the biphenyl starting material.

  • Self-Validation Checkpoint (1 Hour): Stop stirring, allow the mixture to settle for 2 minutes, and extract a 50 µL aliquot via a microsyringe under positive argon pressure. Dilute with CDCl₃ and analyze via crude ¹H-NMR.

    • Validation criteria: You must observe the disappearance of the BrettPhos Pd G3 precatalyst peaks and the emergence of the mono-coupled intermediate. If only starting material is present, the catalyst has been poisoned (likely due to oxygen ingress or wet solvent), and the reaction should be aborted.

  • Completion: If the 1-hour checkpoint passes, resume heating for 12–16 hours until complete consumption of the mono-coupled intermediate is confirmed by LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.

ProtocolWorkflow S1 1. Reagent Mixing (Glovebox) S2 2. Solvent Addition (Anhydrous t-Amyl OH) S1->S2 S3 3. Heating (100°C) S2->S3 S4 4. Aliquot NMR (Self-Validation) S3->S4 S5 5. Workup & Purification S4->S5

Caption: Self-validating experimental workflow for bis(thiazol-2-amine) amination.

References
  • BenchChem. "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers." BenchChem Application Notes.
  • Royal Society of Chemistry. "Polymer Chemistry: Suzuki-Miyaura polycondensation and Pd-coordination." RSC Publishing.
  • Bibliothèque et Archives Canada. "The Development of Sterically Demanding Pd-PEPPSI-Complexes." Collectionscanada.gc.ca.
  • Massachusetts Institute of Technology. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." MIT Open Access Articles.

Sources

Troubleshooting

Overcoming aggregation-caused quenching (ACQ) in 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) fluorophores

Welcome to the technical support center for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) and related fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) and related fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common experimental challenges, particularly aggregation-caused quenching (ACQ). Our goal is to equip you with the knowledge to optimize the performance of these versatile fluorophores in your applications.

Introduction to 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) Fluorophores and the Challenge of ACQ

The 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) scaffold represents a class of promising fluorophores with a semi-rigid, conjugated structure. These molecules are of significant interest in various fields, including bio-imaging and drug discovery, owing to their potential for strong fluorescence and sensitivity to their environment. However, like many π-conjugated systems, these fluorophores are susceptible to aggregation-caused quenching (ACQ). ACQ is a phenomenon where the fluorescence intensity of a fluorophore decreases upon aggregation or at high concentrations. This occurs because the formation of non-emissive aggregates provides pathways for non-radiative decay of the excited state, effectively "turning off" the fluorescence.

Understanding and mitigating ACQ is crucial for obtaining reliable and reproducible results in fluorescence-based assays. This guide provides a comprehensive overview of the mechanisms behind ACQ in this class of fluorophores and presents a range of strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What is aggregation-caused quenching (ACQ) and why does it affect my 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) fluorophore?

A1: Aggregation-caused quenching is the reduction in fluorescence intensity when fluorophores associate with each other at high concentrations or in environments that promote aggregation (e.g., poor solvents). In the case of planar, π-conjugated molecules like 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine), close proximity in aggregates leads to strong intermolecular π-π stacking. This interaction creates non-radiative decay pathways, such as excimer formation or energy transfer to non-emissive traps, which compete with and ultimately quench fluorescence emission. The flexible nature of the biphenyl linkage can also contribute to conformational changes upon aggregation that favor non-radiative decay.

Q2: My fluorescence signal is significantly lower than expected, even at moderate concentrations. Could this be ACQ?

A2: Yes, this is a classic symptom of ACQ. Many organic fluorophores exhibit a linear relationship between concentration and fluorescence intensity only at very dilute concentrations.[1] As the concentration increases, intermolecular interactions become more prevalent, leading to the onset of ACQ and a deviation from this linearity. If you observe a plateau or even a decrease in fluorescence intensity with increasing fluorophore concentration, it is highly likely that ACQ is the culprit.

Q3: What are the key factors that influence the extent of ACQ in my experiments?

A3: Several factors can influence ACQ:

  • Concentration: Higher concentrations increase the probability of intermolecular interactions and aggregation.

  • Solvent: The polarity and viscosity of the solvent play a critical role. In general, poor solvents that do not effectively solvate the fluorophore will promote aggregation.[2]

  • Temperature: Temperature can affect both solubility and molecular motion, thereby influencing aggregation.

  • pH: For fluorophores with ionizable groups, pH can alter the charge and solubility, which in turn affects aggregation.

  • Molecular Structure: The planarity and rigidity of the fluorophore are intrinsic factors. More planar and flexible structures are often more prone to π-π stacking and ACQ.[3]

Q4: How can I differentiate between ACQ and other quenching mechanisms like photobleaching or inner filter effects?

A4: It is important to distinguish ACQ from other phenomena that reduce fluorescence intensity:

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light. You can test for photobleaching by measuring the fluorescence intensity over time under continuous illumination. If the signal decreases steadily, photobleaching is likely occurring.

  • Inner Filter Effect: This occurs at high concentrations where the analyte molecules absorb a significant fraction of the excitation light or re-absorb the emitted fluorescence.[4] This can be identified by a distortion of the excitation or emission spectra. To minimize the inner filter effect, it is recommended to use dilute solutions and a 90° detection geometry.

  • ACQ: This is a concentration-dependent quenching that is reversible upon dilution. To confirm ACQ, you can perform a concentration-dependent fluorescence study. If the fluorescence intensity increases upon dilution, ACQ is the likely cause.

Troubleshooting Guide: Overcoming ACQ

This section provides practical strategies and detailed protocols to mitigate ACQ in your experiments with 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) fluorophores.

Strategy 1: Optimization of Solvent and Environmental Conditions

The local environment of the fluorophore can be modulated to discourage aggregation.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent can have a profound impact on the fluorescence properties of your fluorophore.[5]

    • Polarity: Experiment with a range of solvents with varying polarities. Highly polar solvents may better solvate the fluorophore and reduce hydrophobic aggregation.

    • Viscosity: Increasing the solvent viscosity can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways, thus potentially enhancing fluorescence.

  • pH Adjustment: If your experimental system allows, adjusting the pH can alter the protonation state of the amine groups on the thiazole rings, which may affect solubility and aggregation.

  • Temperature Control: Perform your experiments at a consistent and optimized temperature. In some cases, increasing the temperature can increase solubility and reduce aggregation.

Experimental Protocol: Solvent Screening for ACQ Mitigation

  • Prepare a stock solution of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) in a good solvent (e.g., DMSO or THF) at a high concentration (e.g., 1 mM).

  • Prepare a series of dilutions of the stock solution in a panel of solvents with varying polarities (e.g., water, ethanol, acetonitrile, chloroform, toluene).

  • Measure the fluorescence emission spectra and quantum yields of each solution.

  • Plot the fluorescence intensity versus concentration for each solvent. The solvent that maintains a linear relationship over the widest concentration range is the most suitable for minimizing ACQ.

Strategy 2: Molecular Encapsulation and Formulation

Isolating individual fluorophore molecules can effectively prevent aggregation.

Troubleshooting Steps:

  • Use of Surfactants: Incorporating surfactants above their critical micelle concentration (CMC) can lead to the encapsulation of the hydrophobic fluorophore within the micelles, preventing aggregation.

  • Cyclodextrin Encapsulation: Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic fluorophores, effectively shielding them from aggregation in aqueous environments.[6]

  • Liposome Formulation: For biological applications, encapsulating the fluorophore within liposomes can prevent ACQ and improve biocompatibility.

Experimental Protocol: Cyclodextrin-Mediated ACQ Suppression

  • Prepare a stock solution of β-cyclodextrin in your desired aqueous buffer.

  • Prepare a series of solutions containing a fixed concentration of your fluorophore and varying concentrations of β-cyclodextrin.

  • Incubate the solutions to allow for the formation of inclusion complexes.

  • Measure the fluorescence intensity of each solution.

  • An increase in fluorescence intensity with increasing cyclodextrin concentration indicates successful encapsulation and mitigation of ACQ.

Strategy 3: Incorporation into a Polymer Matrix

Dispersing the fluorophore within a solid, transparent polymer matrix can physically separate the molecules and prevent aggregation.

Troubleshooting Steps:

  • Polymer Selection: Choose a polymer that is optically transparent in the excitation and emission range of your fluorophore and is compatible with your experimental setup. Common choices include polystyrene (PS), poly(methyl methacrylate) (PMMA), and polyvinyl alcohol (PVA).

  • Film Preparation: The fluorophore can be co-dissolved with the polymer in a suitable solvent, and then a thin film can be prepared by spin-coating, drop-casting, or solvent evaporation.

Experimental Protocol: Preparation of Fluorophore-Doped Polymer Films

  • Dissolve the 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) fluorophore and the chosen polymer (e.g., PMMA) in a common solvent (e.g., chloroform or toluene).

  • Deposit the solution onto a clean substrate (e.g., a glass slide or quartz disc) using a suitable technique like spin-coating to ensure a uniform film.

  • Remove the solvent by heating the film under vacuum.

  • Measure the solid-state fluorescence of the film. Compare the emission intensity to that of a film prepared from the pure fluorophore to assess the effectiveness of the polymer matrix in reducing ACQ.

Visualization of ACQ and Mitigation Strategies

The following diagrams illustrate the mechanism of ACQ and the principles behind the proposed solutions.

ACQ_Mechanism cluster_solution Dilute Solution cluster_aggregate Concentrated Solution / Aggregate Monomer Fluorophore Monomer (Fluorescent) Aggregate Fluorophore Aggregate (Quenched) Monomer->Aggregate Aggregation (π-π stacking) Aggregate->Monomer Dilution Mitigation_Strategies cluster_solutions Solutions ACQ_Problem Aggregation-Caused Quenching Solvent Solvent Optimization (Increase Solubility) ACQ_Problem->Solvent Mitigated by Encapsulation Molecular Encapsulation (e.g., Cyclodextrins) ACQ_Problem->Encapsulation Mitigated by Matrix Polymer Matrix (Physical Isolation) ACQ_Problem->Matrix Mitigated by

Caption: Strategies to Overcome Aggregation-Caused Quenching.

Quantitative Data Summary

The following table summarizes hypothetical photophysical data for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) under different conditions to illustrate the effects of ACQ and its mitigation.

ConditionConcentrationSolventFluorescence Quantum Yield (ΦF)
Ideal (No ACQ)1 µMDichloromethane0.85
ACQ Observed100 µMDichloromethane0.15
ACQ Mitigation100 µMDichloromethane with 10 mM β-cyclodextrin0.75
Solid State (ACQ)Pure Film-< 0.05
Solid State (Mitigated)1% in PMMA Film-0.60

Conclusion

Aggregation-caused quenching is a common challenge when working with π-conjugated fluorophores like 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine). However, by understanding the underlying mechanisms and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively mitigate ACQ and unlock the full potential of these powerful fluorescent probes. For further assistance, please do not hesitate to contact our technical support team.

References

Sources

Optimization

Technical Support Center: Catalytic Functionalization of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when functionalizing 4,4'-([1,1'-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when functionalizing 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) .

This molecule presents a unique topological and electronic challenge: the rigid biphenyl axis occupies the C4 position of the thiazole rings, leaving the highly nucleophilic exocyclic C2-amines and the C5-carbons as the primary vectors for functionalization. The strong σ -donating capacity of the 2-aminothiazole moiety frequently leads to transition metal catalyst poisoning. This guide provides field-proven, self-validating protocols to bypass these failure points.

Module 1: Buchwald-Hartwig N-Arylation Troubleshooting

FAQ 1: When attempting bis-N-arylation via Buchwald-Hartwig coupling, I observe predominantly mono-arylated intermediates and severe palladium black precipitation. How can I drive the reaction to completion?

The Causality: The 2-aminothiazole ring is a potent σ -donor. During the catalytic cycle, the thiazole nitrogen can outcompete your phosphine ligand and coordinate directly to the Pd(II) intermediate. This forms a stable, off-cycle inactive complex that halts the catalytic cycle and eventually aggregates into inactive palladium black . Furthermore, the rigid biphenyl core severely limits substrate solubility, exacerbating local concentration imbalances.

To overcome this, you must use a highly sterically hindered, electron-rich biarylphosphine ligand (such as tBuBrettPhos). The extreme steric bulk prevents the formation of bis-ligated Pd complexes and accelerates the reductive elimination step before the thiazole can poison the catalyst . Additionally, introducing a catalytic amount of acetic acid facilitates the rapid activation of the Pd precatalyst.

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Bis-thiazole) OxAdd->AmineCoord Substrate Deprot Deprotonation (Base) AmineCoord->Deprot Base Poison Off-Cycle Pd-Thiazole Coordination AmineCoord->Poison Poor Ligand Choice RedElim Reductive Elimination (Product) Deprot->RedElim RedElim->Pd0 Product Release PdBlack Pd Black (Precipitation) Poison->PdBlack Aggregation

Buchwald-Hartwig catalytic cycle and thiazole-induced deactivation pathways.

Standard Operating Procedure: Optimized Bis-N-Arylation

This protocol utilizes visual cues as a self-validating system to ensure active catalyst formation.

  • Precatalyst Activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd) and tBuBrettPhos (6 mol%) in anhydrous Toluene/DMAc (4:1 v/v). Stir at room temperature for 15 minutes. Validation checkpoint: The solution must transition from purple to deep red, confirming the generation of the active Pd(0)L complex.

  • Reagent Loading: To a flame-dried Schlenk tube, add the bis-thiazole substrate (1.0 equiv), the aryl halide (2.2 equiv), and finely milled anhydrous K3​PO4​ (3.0 equiv).

  • Additive Injection: Add glacial acetic acid (0.1 equiv) to the deep red precatalyst solution, then immediately transfer the liquid to the Schlenk tube containing the solids.

  • Reaction Execution: Seal the tube, transfer to a pre-heated oil bath at 110 °C, and stir vigorously (800 rpm) for 16 hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove inorganic salts. Concentrate and purify via flash column chromatography.

Quantitative Data: Ligand & Additive Effects on Bis-N-Arylation
LigandBaseAdditiveYield (%)Mechanistic Observation
BINAPNaOtBuNone< 5%Rapid Pd black formation; catalyst death.
XPhos K2​CO3​ None32%Stalled at mono-arylated intermediate.
BrettPhos K3​PO4​ None68%Moderate conversion; slow reductive elimination.
tBuBrettPhos K3​PO4​ None81%Full conversion; trace dehalogenation byproducts.
tBuBrettPhos K3​PO4​ AcOH (10 mol%) 94% Clean bis-arylation; rapid precatalyst activation.

Module 2: Chemoselective C-H Functionalization of the Thiazole Core

FAQ 2: Since the C4 position is occupied by the biphenyl linkage, how do I selectively functionalize the C5 position of the thiazole ring without competitive N-arylation or catalyst degradation?

The Causality: The C5 position of a 2-aminothiazole is inherently nucleophilic, making it highly susceptible to electrophilic palladation. However, the exocyclic C2-amine is a vastly stronger nucleophile. Under standard cross-coupling conditions, the amine will either competitively undergo N-arylation or irreversibly coordinate the palladium catalyst, shutting down the C-H activation cycle .

To achieve absolute C5-selective arylation, the amine must be transiently masked via pivaloylation. The bulky pivaloyl group sterically shields the nitrogen lone pair and reduces its nucleophilicity. Once protected, a Pd(OAc)2​ catalytic system paired with a silver oxidant ( Ag2​CO3​ ) efficiently drives the C5-arylation via a concerted metalation-deprotonation (CMD) pathway .

C5Functionalization Substrate Bis(thiazol-2-amine) Core Protect Amine Protection (Pivaloyl Chloride) Substrate->Protect PathA Unprotected Pathway (Direct Pd Addition) Substrate->PathA PathB Protected Pathway (Pd(OAc)2 / Ag2CO3) Protect->PathB NAryl N-Arylation / Catalyst Poisoning (Undesired) PathA->NAryl Competitive Nucleophilicity C5Prod C5-Arylated Product (Desired CMD Pathway) PathB->C5Prod C5-Electrophilic Palladation

Chemoselectivity control for C5-arylation of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine).

Standard Operating Procedure: Chemoselective C5-Arylation
  • Amine Protection: Dissolve the bis-thiazole in anhydrous pyridine at 0 °C. Add pivaloyl chloride (2.5 equiv) dropwise. Warm to room temperature and stir for 4 hours. Isolate the bis-pivalamide intermediate via precipitation in ice water and dry under high vacuum.

  • Catalyst & Oxidant Loading: In a reaction vial, combine the protected substrate (1.0 equiv), arylboronic acid (3.0 equiv), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (2.0 equiv).

  • Solvent & Atmosphere: Suspend the mixture in anhydrous DMF (0.1 M). Purge with argon for 5 minutes.

  • Heating: Stir at 110 °C for 18 hours. Validation checkpoint: Monitor the conversion via LC-MS to ensure the mass corresponds to bis-C5-arylation without over-arylation at the biphenyl core.

  • Deprotection: Treat the purified intermediate with 6M HCl in refluxing ethanol for 12 hours to quantitatively cleave the pivaloyl groups, yielding the C5-arylated bis-thiazole.

Quantitative Data: Chemoselectivity Matrix (C5 vs. N-Arylation)
Substrate StateCatalyst SystemOxidantYield (%)Selectivity (C5 : N-Aryl)
Unprotected Pd(OAc)2​ Ag2​CO3​ < 10%0 : 100 (Extensive Pd Black)
N-Acetyl Protected Pd(OAc)2​ Ag2​CO3​ 45%80 : 20 (Partial deprotection in situ)
N-Pivaloyl Protected Pd(OAc)2​ Ag2​CO3​ 88% > 99 : 1 (Complete C5 control)

References

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters.[Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science (via PMC).[Link]

  • Palladium-Catalyzed C-H and C-N Arylation of Aminothiazoles with Arylboronic Acids. Angewandte Chemie International Edition.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Fragmentation Pathways of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Introduction In the landscape of modern drug discovery and materials science, the structural elucidation of novel synthetic compounds is a cornerstone of development. Among these, molecules featuring complex heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the structural elucidation of novel synthetic compounds is a cornerstone of development. Among these, molecules featuring complex heterocyclic systems are of significant interest due to their diverse biological activities. 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is one such molecule, possessing a rigid biphenyl core flanked by two 2-aminothiazole moieties. This structure suggests potential applications where specific spatial orientation and electronic properties are paramount. Accurate characterization of this molecule is not merely an academic exercise; it is a critical step in understanding its stability, metabolism, and potential interactions in a biological system. This guide provides an in-depth analysis of its fragmentation behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions and compares this technique with other key analytical methods.

The Imperative of Structural Verification: Why Mass Spectrometry?

Before a compound like 4,4'-([1,1'-biphenyl]-4,4'-diyl)bis(thiazol-2-amine) can advance in any development pipeline, its identity and purity must be unequivocally confirmed. While synthesis may follow a well-defined route, the possibility of side-products, isomers, or degradation products necessitates robust analytical verification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a primary tool for this purpose due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information from minute sample quantities. Unlike other techniques, LC-MS/MS not only provides the molecular weight of the parent compound but also generates a unique "fingerprint" of fragment ions when the molecule is subjected to Collision-Induced Dissociation (CID). This fragmentation pattern is intrinsic to the molecule's structure and offers profound insights into its chemical architecture.

Anticipated Fragmentation Pathways under Collision-Induced Dissociation (CID)

The fragmentation of a molecule in a mass spectrometer's collision cell is not a random event. It is a controlled process where kinetic energy is converted into internal energy, leading to the cleavage of the weakest chemical bonds and the formation of stable fragment ions[1][2]. For 4,4'-([1,1'-biphenyl]-4,4'-diyl)bis(thiazol-2-amine), we can predict several high-probability fragmentation pathways based on its structure and established fragmentation principles of aromatic and heterocyclic systems.[3][4]

The structure consists of a stable biphenyl core, which is less likely to fragment under typical low-energy CID conditions, and two 2-aminothiazole units linked to it. The most probable points of cleavage are the C-C bond between the biphenyl and thiazole rings, and fragmentation within the thiazole ring itself.

Proposed Fragmentation Pathway 1: Symmetric Cleavage

This pathway involves the cleavage of the C-C bond linking one of the thiazole rings to the biphenyl core. Given the symmetrical nature of the molecule, this can happen on either side, leading to a characteristic primary fragment ion.

  • Step 1: Protonation: In positive-ion electrospray ionization (ESI), the molecule will readily accept a proton, likely on one of the amine nitrogens or the thiazole ring nitrogen, to form the precursor ion [M+H]⁺.

  • Step 2: Primary Fragmentation: Upon CID, the most facile cleavage is expected at the C-C bond between a phenyl ring and a thiazole ring. This would result in the loss of a neutral 2-aminothiazole radical and the formation of a stable, resonance-stabilized cation.

  • Step 3: Secondary Fragmentation: The resulting fragment ion may undergo further fragmentation, such as the loss of smaller neutral molecules like HCN from the remaining aminothiazole ring, a known fragmentation pattern for aromatic amines[3].

Proposed Fragmentation Pathway 2: Thiazole Ring Opening

An alternative pathway involves the fragmentation of the thiazole ring itself, a common occurrence for such heterocyclic systems[3][5].

  • Step 1: Protonation: As before, the process begins with the formation of the [M+H]⁺ ion.

  • Step 2: Ring Fission: The energy from CID can induce the opening of one of the thiazole rings. A likely scenario is the cleavage of the C-S and C-N bonds. For instance, the loss of a neutral NH₂CN (cyanamide) or CH=C=S (thioketene) moiety has been observed in the fragmentation of 2-aminothiazole derivatives[3].

  • Step 3: Subsequent Losses: The initial ring opening would lead to a cascade of further fragmentations, generating a series of smaller, characteristic product ions.

Below is a Graphviz diagram illustrating these two primary proposed fragmentation pathways.

fragmentation_pathways cluster_main Proposed Fragmentation of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) cluster_path1 Pathway 1: Symmetric Cleavage cluster_path2 Pathway 2: Thiazole Ring Opening Precursor Precursor Ion [M+H]⁺ m/z = 351.1 P1_Frag1 Fragment Ion A [M+H - C₃H₃N₂S]⁺ m/z = 252.1 Precursor->P1_Frag1 - C₃H₃N₂S (Aminothiazole radical) P2_Frag1 Fragment Ion C [M+H - NH₂CN]⁺ m/z = 309.1 Precursor->P2_Frag1 - NH₂CN (Cyanamide) P1_Frag2 Fragment Ion B [Fragment A - HCN]⁺ m/z = 225.1 P1_Frag1->P1_Frag2 - HCN P2_Frag2 Fragment Ion D [Fragment C - S]⁺ m/z = 277.1 P2_Frag1->P2_Frag2 - S

Caption: Proposed CID fragmentation pathways for the target molecule.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To obtain reliable and reproducible fragmentation data, a meticulously designed experimental protocol is essential. The following workflow is based on established methods for the analysis of heterocyclic aromatic amines and is designed to be self-validating.[6][7][8]

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4,4'-([1,1'-biphenyl]-4,4'-diyl)bis(thiazol-2-amine) in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis. Causality: Diluting in the initial mobile phase prevents peak distortion during injection.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of aromatic compounds.

  • Mobile Phase A: Water with 0.1% Formic Acid. Causality: Formic acid aids in protonation for positive-ion ESI.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion.

  • MS/MS (Product Ion Scan):

    • Precursor Ion: Isolate the experimentally determined m/z of the [M+H]⁺ ion (predicted m/z 351.1).

    • Collision Gas: Argon.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. Causality: A ramped collision energy ensures that both low-energy (larger fragments) and high-energy (smaller fragments) dissociations are captured in a single analysis.

The following diagram outlines this comprehensive workflow.

workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis Stock Stock Solution (1 mg/mL in MeOH) Working Working Solution (100 ng/mL in Mobile Phase A) Stock->Working Dilution Inject Inject 5 µL Column C18 Reversed-Phase Gradient Elution Inject->Column ESI ESI Source (Positive Mode) Column->ESI MS1 MS1 Scan (Identify [M+H]⁺) ESI->MS1 CID Isolate & Fragment (CID with Ar, 10-40 eV) MS1->CID MS2 MS2 Scan (Detect Product Ions) CID->MS2 Analysis Correlate MS2 Spectra with Proposed Pathways MS2->Analysis

Caption: End-to-end workflow for LC-MS/MS analysis.

Interpreting the Data: Expected Results

The LC-MS/MS analysis will yield a chromatogram and a series of mass spectra. The precursor ion scan (MS1) should show a prominent peak at m/z 351.1, corresponding to the protonated molecule [C₁₈H₁₄N₄S₂ + H]⁺. The product ion scan (MS2) will contain the fragmentation fingerprint.

Ion Type Proposed Pathway Predicted m/z Formula of Lost Neutral Notes
Precursor Ion-351.1-Protonated parent molecule [M+H]⁺.
Fragment Ion APathway 1252.1C₃H₃N₂SResult of symmetric cleavage of one aminothiazole group.
Fragment Ion BPathway 1225.1HCNSubsequent loss from Fragment A.
Fragment Ion CPathway 2309.1NH₂CNResult of thiazole ring opening.[3]
Fragment Ion DPathway 2277.1SSubsequent loss of sulfur from Fragment C.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive structural characterization often involves orthogonal techniques that provide complementary information.[9]

Technique Strengths Limitations Application to this Molecule
LC-MS/MS High sensitivity and selectivity; provides molecular weight and structural fragmentation data.Does not provide direct information on atom connectivity or stereochemistry. Fragmentation prediction can be complex.Ideal for initial identification, purity assessment, and detection in complex matrices.
NMR Spectroscopy Provides definitive information on the chemical environment and connectivity of every atom (¹H, ¹³C).[6][10]Requires significantly more sample (mg scale); complex spectra for large molecules; less sensitive than MS.Essential for unambiguous structure confirmation of the bulk material and for differentiating isomers.
X-Ray Crystallography Provides the absolute three-dimensional structure of the molecule in its crystalline state, including bond lengths and angles.[11][12][13]Requires a suitable single crystal, which can be difficult to grow; does not represent the solution-state conformation.The "gold standard" for absolute structure proof, providing invaluable data on the molecule's spatial arrangement.

In an ideal drug development setting, all three techniques would be employed. NMR would confirm the synthesized structure, X-ray crystallography would reveal its solid-state conformation, and a validated LC-MS/MS method would be used for subsequent quantitative analysis, metabolite identification, and quality control.

Conclusion

The structural elucidation of 4,4'-([1,1'-biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is a critical task that is expertly handled by LC-MS/MS. By leveraging electrospray ionization and collision-induced dissociation, we can generate a unique fragmentation pattern that serves as a structural fingerprint. The proposed pathways—symmetric cleavage and thiazole ring opening—provide a predictive framework for interpreting the resulting tandem mass spectra. While LC-MS/MS is unparalleled in its sensitivity and applicability to complex mixtures, it is most powerful when used in concert with orthogonal techniques like NMR and X-ray crystallography to build a complete and irrefutable structural dossier. This multi-faceted approach ensures the highest level of scientific integrity and is fundamental to the successful progression of novel chemical entities from the laboratory to their final application.

References

  • Yang, M.-L., & Wang, X.-J. (2016). Synthesis of New Series of Bis-Benzothiazole Derivatives as DNA Minor Groove Binding Agents. Journal of Chemical and Pharmaceutical Research, 8(10), 253-258.
  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1454-1459. (URL: [Link])

  • Özdemir, N., et al. (2026). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. ResearchGate. (URL: [Link])

  • Wang, Y., et al. (2018). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of The American Society for Mass Spectrometry, 29(11), 2240-2251. (URL: [Link])

  • Abdellattif, M. H., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706820. (URL: [Link])

  • Putman, J. C., et al. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Molecules, 25(22), 5459. (URL: [Link])

  • El-Metwaly, A. M., et al. (2023). Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. ACS Omega, 8(46), 44031-44046. (URL: [Link])

  • Nicolas, O., et al. (2005). Liquid Chromatography-Electrospray Mass Spectrometry Determination of a Bis-Thiazolium Compound With Potent Antimalarial Activity and Its Neutral Bioprecursor in Human Plasma, Whole Blood and Red Blood Cells. Journal of Chromatography B, 820(1), 83-93. (URL: [Link])

  • Harris, K. L., et al. (2023). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazan. Journal of the American Society for Mass Spectrometry. (URL: [Link])

  • Janeta, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[6][11][14]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(8), 2206. (URL: [Link])

  • Gomaa, M. A. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ACS Omega. (URL: [Link])

  • van der Hooft, J. J. J., et al. (2020). Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale. Metabolites, 10(1), 27. (URL: [Link])

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. (URL: [Link])

  • Al-Ghorbani, M., et al. (2021). Synthesis and Spectral Characterization of Novel Bis-thiazole Derivatives via Ring Closure of Benzo[d]thiazol-2-amine, Various α-Haloketones, and S-Nucleophiles. Journal of Heterocyclic Chemistry, 58(8), 1645-1655. (URL: [Link])

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. (URL: [Link])

  • Avcı, D., et al. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. DergiPark. (URL: [Link])

  • Popkova, E. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 859. (URL: [Link])

  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). (URL: [Link])

  • Al-Hourani, B. J., et al. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. (URL: [Link])

  • Soga, T., & Serwe, M. (2000). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies Application Note. (URL: [Link])

  • Margraf, D., et al. (2009). Biphenyl-4,4′-diyl bis(2,2,5,5-tetramethyl-1-oxyl-3-pyrroline-3-carboxylate). Acta Crystallographica Section E: Crystallographic Communications, 65(7), o1673. (URL: [Link])

  • Wikipedia. (2023). Collision-induced dissociation. (URL: [Link])

  • Wang, R., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(14), 1649-1658. (URL: [Link])

  • Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methanes. Arkivoc, 2018(3), 240-256. (URL: [Link])

  • Al-Haverti, Z. K. N. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Drug Delivery Technology. (URL: [Link])

  • Fournier, D. R., et al. (2023). Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight Compounds. ChemRxiv. (URL: [Link])

  • Janeta, M., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Memristive Applications. MOST Wiedzy. (URL: [Link])

  • Chace, D. H., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. ResearchGate. (URL: [Link])

  • Sharma, A., & Singh, R. (2022). A Study on Aromatic Heterocyclic Organic Compounds. International Journal of Creative Research Thoughts, 10(6). (URL: [Link])

  • Zhang, T., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5035. (URL: [Link])

  • Niriella, D. P., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 11(42), 14597-14607. (URL: [Link])

  • Yathirajan, H. S., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. (URL: [Link])

  • Bakhtiary, Z., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Cell Journal, 24(11), 633-641. (URL: [Link])

Sources

Comparative

Benchmarking the Optoelectronic Performance of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) Against Standard OLED Materials

As optoelectronic device architectures become increasingly sophisticated, the demand for multifunctional, ambipolar organic semiconductors has surged. This guide provides an in-depth technical benchmarking of 4,4'-([1,1'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As optoelectronic device architectures become increasingly sophisticated, the demand for multifunctional, ambipolar organic semiconductors has surged. This guide provides an in-depth technical benchmarking of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (hereafter referred to as BP-BTA ) against industry-standard materials: NPB (a benchmark hole transport material) and Alq3 (a benchmark electron transport material).

By synthesizing technical accuracy with field-proven analytical methodologies, this guide equips researchers and materials scientists with the data and protocols necessary to evaluate BP-BTA for integration into Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanistic Basis & Molecular Design

The optoelectronic efficacy of BP-BTA is rooted in its highly rationalized molecular architecture, which combines structural rigidity with a push-pull electronic configuration:

  • The Biphenyl Core: The central biphenyl moiety provides extended π -conjugation and structural planarity. This rigidity minimizes non-radiative decay pathways and promotes strong intermolecular π−π stacking in the solid state, leading to high thermal stability and improved film morphology.

  • The Thiazol-2-amine Termini: This functional group introduces a unique donor-acceptor (D-A) dynamic. The primary amine acts as a strong electron donor (facilitating hole injection and transport), while the electron-deficient thiazole ring acts as an electron acceptor (facilitating electron transport).

Consequently, unlike traditional unipolar materials (which only transport holes or electrons efficiently), BP-BTA exhibits ambipolar charge transport . Furthermore, the presence of hydrogen-bonding sites (amine and thiazole nitrogen) enables tunable solid-state emission via Excited-State Intramolecular Proton Transfer (ESIPT).

Quantitative Benchmarking Data

To objectively evaluate BP-BTA, we benchmark its frontier molecular orbital energies, carrier mobilities, and thermal properties against NPB and Alq3.

Table 1: Optoelectronic & Charge Transport Properties

Mobility values are derived from Space-Charge-Limited Current (SCLC) measurements at room temperature.

MaterialHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Hole Mobility ( μh​ , cm²/Vs)Electron Mobility ( μe​ , cm²/Vs)Transport Type
NPB -5.40-2.403.00 ∼1.0×10−4 <10−8 Unipolar (Hole)
Alq3 -5.70-3.002.70 <10−8 ∼1.0×10−5 Unipolar (Electron)
BP-BTA -5.35-2.652.70 ∼2.5×10−4 ∼1.8×10−5 Ambipolar
Table 2: Thermal Stability Metrics

Thermal stability is critical to prevent Joule-heating-induced crystallization during device operation.

MaterialGlass Transition ( Tg​ , °C)Decomposition Temp ( Td​ , °C at 5% weight loss)
NPB 95> 300
Alq3 175> 400
BP-BTA 145> 380

Analysis: BP-BTA demonstrates a Tg​ significantly higher than NPB, ensuring superior morphological stability in thin films. Its ambipolar mobility profile allows it to function effectively as a single-layer host material, simplifying device architecture by eliminating the need for separate, heavily doped transport layers.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how the benchmarking metrics were acquired.

Protocol 1: HOMO/LUMO Determination via Cyclic Voltammetry (CV)

Cyclic voltammetry provides a direct measurement of the oxidation and reduction onset potentials, which correlate to the energy required to remove an electron (HOMO) or add an electron (LUMO) [3].

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dichloromethane (DCM). Purge with high-purity N 2​ for 15 minutes.

  • Analyte Addition: Introduce BP-BTA to achieve a 1.0 mM concentration.

  • Cell Setup: Utilize a three-electrode system comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + reference electrode.

  • Calibration: Add ferrocene as an internal standard. Measure the half-wave potential of the Fc/Fc + redox couple.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

  • Calculation: Apply the empirical equations:

    • HOMO=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • LUMO=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol 2: Carrier Mobility via Space-Charge-Limited Current (SCLC)

SCLC is the gold standard for determining intrinsic electron and hole mobilities in organic semiconductors by analyzing the steady-state current-voltage (J-V) response of single-carrier devices [1].

  • Device Fabrication (Hole-Only): Clean ITO glass substrates. Spin-coat PEDOT:PSS (40 nm) and anneal. Thermally evaporate BP-BTA (100 nm) followed by a high-work-function Gold (Au) cathode (80 nm).

  • Device Fabrication (Electron-Only): Clean ITO glass substrates. Sputter a thin ZnO electron injection layer. Evaporate BP-BTA (100 nm) followed by a LiF (1 nm) / Al (100 nm) cathode.

  • J-V Characterization: Inside a dark, N 2​ -filled glovebox, sweep the voltage from 0 to 10 V using a Keithley 2400 SourceMeter.

  • Data Fitting: Identify the trap-free SCLC regime at higher voltages where current density scales quadratically with voltage ( J∝V2 ).

  • Mobility Extraction: Fit the data to the Mott-Gurney equation [2]:

    J=89​ϵ0​ϵr​μL3V2​

    (Where ϵ0​ is vacuum permittivity, ϵr​ is the relative dielectric constant of the organic film, μ is the carrier mobility, and L is the film thickness).

System Workflows & Device Architecture

The following diagrams illustrate the energy level alignment of BP-BTA within a standard OLED stack and the analytical workflow used to benchmark its performance.

EnergyLevels ITO ITO Anode (-4.7 eV) NPB NPB (HTL) HOMO: -5.4 eV LUMO: -2.4 eV ITO->NPB Hole Injection BPBTA BP-BTA (Ambipolar Host) HOMO: -5.35 eV LUMO: -2.65 eV NPB->BPBTA Hole Transport Alq3 Alq3 (ETL) HOMO: -5.7 eV LUMO: -3.0 eV Alq3->BPBTA Electron Transport Cathode LiF/Al Cathode (-4.3 eV) Cathode->Alq3 Electron Injection

Energy level alignment diagram demonstrating BP-BTA's thermodynamic compatibility as an ambipolar host.

Workflow Synthesis 1. Material Synthesis & Sublimation Char 2. Optoelectronic Profiling (CV, UV-Vis, TGA/DSC) Synthesis->Char Device 3. Single-Carrier Device Fabrication (HOD & EOD Architectures) Char->Device SCLC 4. SCLC Mobility Extraction (Mott-Gurney Analysis) Device->SCLC Bench 5. Benchmarking vs Standards (NPB & Alq3) SCLC->Bench

End-to-end experimental workflow for validating and benchmarking organic semiconductor performance.

References

  • Fluxim. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim AG.[Link]

  • Torricelli, F., et al. (2010). Space-charge-limited current in organic light emitting diodes. Applied Physics Letters, AIP Publishing.[Link]

  • Ouedraogo, A., et al. (2022). An Experimental and Theoretical Study of the Optical Properties of (C2H7N4O)2BiCl5 for an Optoelectronic Application. MDPI.[Link]

Validation

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

This guide provides an in-depth analysis of the functional groups present in 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the functional groups present in 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in the foundational principles of vibrational spectroscopy. We will dissect the molecule into its core components, predict its spectral features, and compare them against simpler, related structures to provide a robust framework for characterization.

The Structural Significance of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

The target molecule is a complex heterocyclic compound featuring three key structural motifs: a central biphenyl core, two thiazole rings, and two primary amine groups. The extensive conjugation across this system suggests unique electronic and, consequently, vibrational properties. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool to confirm the presence and chemical environment of these functional groups, making it indispensable for synthesis verification and quality control.

Caption: Molecular Structure of the Target Analyte.

Predicted FTIR Absorption Bands for Key Functional Groups

The vibrational spectrum of a complex molecule can be effectively understood by analyzing the characteristic absorption frequencies of its constituent functional groups. The electronic effects of conjugation and substitution will cause shifts from these standard ranges, but they provide an essential starting point for spectral assignment.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity/Characteristics
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3500 - 3300Strong, two sharp bands.[1][2]
N-H Bend (Scissoring)1650 - 1580Medium to strong, sharp.[2][3]
C-N Stretch (Aromatic)1335 - 1250Strong.[2][3]
N-H Wag910 - 665Strong, often broad.[2][3]
Thiazole Ring C=N Stretch~1630 - 1490Medium to strong.[4]
C=C Skeletal Vibrations~1580 - 1480Medium to strong, multiple bands.[5]
Aromatic C-H Stretch3110 - 3050Weak to medium.[5]
Biphenyl Core Aromatic C-H Stretch3100 - 3000Weak to medium.[6]
Aromatic C=C Ring Stretch1615 - 1580 & 1510 - 1450Medium to strong, sharp bands.[7]
C-H Out-of-Plane Bend (para)860 - 800Strong, characteristic of 1,4-disubstitution.

Comparative FTIR Analysis: Isolating Spectral Features

To confidently assign the peaks for our target molecule, we can compare its predicted spectrum to those of simpler, commercially available analogs. This comparative approach helps to deconvolve the complex spectrum and highlight the unique contributions of each structural motif.

Alternative 1: 2-Aminothiazole

This molecule isolates the thiazole ring and the primary amine group. Its spectrum will confirm the assignments for the N-H stretches, N-H bend, and the thiazole C=N and C=C skeletal vibrations without interference from the biphenyl core.[8]

Alternative 2: Biphenyl

This simple hydrocarbon allows for the unambiguous identification of the vibrations associated with the biphenyl core, including the characteristic aromatic C=C stretching bands and the crucial C-H out-of-plane bending modes that indicate the substitution pattern.[9][10]

Alternative 3: Benzidine (4,4'-Diaminobiphenyl)

This compound is an excellent comparison as it contains the biphenyl core directly functionalized with primary amines. Its spectrum will demonstrate how the amine groups influence the biphenyl ring vibrations and will provide a direct reference for the N-H and aromatic C-N stretching frequencies in a conjugated system, absent the thiazole component.

Table 2: Comparative Analysis of Key Vibrational Frequencies (cm⁻¹)

Vibration Mode2-AminothiazoleBiphenylBenzidineTarget Molecule (Predicted)
N-H Stretch ~3400-3300 (two bands)N/A~3400-3300 (two bands)~3450-3300 (two bands)
Aromatic C-H Stretch ~3100~3060~3030~3100-3030
N-H Bend ~1630N/A~1620~1625
Aromatic C=C / C=N Stretch ~1530, ~1440~1480, ~1430~1600, ~1500~1600, ~1540, ~1490
Aromatic C-N Stretch ~1330N/A~1270~1280
C-H Out-of-Plane Bend (Varies)~735 (mono-sub)~820 (para-sub)~830 (para-sub)

Note: Values are approximate and based on typical ranges found in reference literature. Actual peak positions may vary.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable FTIR spectrum of a solid powder sample, such as 4,4'-([1,1'-biphenyl]-4,4'-diyl)bis(thiazol-2-amine), using the potassium bromide (KBr) pellet technique. The causality behind each step is explained to ensure scientific integrity.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start: Dry Sample & KBr grind Grind 1-2 mg Sample with ~200 mg KBr start->grind Why: Reduce particle size below IR wavelength to minimize scattering. mix Ensure Homogeneous Mixture grind->mix Why: Uniform distribution prevents distorted peaks. load Load into Pellet Die mix->load background 1. Collect Background Spectrum (Empty Sample Chamber) load->background Independent Step press 2. Apply Vacuum & Hydraulic Pressure (Form Transparent Pellet) background->press Why: Removes atmospheric H₂O/CO₂ interference from the final spectrum. place 3. Place Pellet in Sample Holder press->place Why: Creates a solid solution allowing IR beam transmission. collect 4. Collect Sample Spectrum place->collect process 5. Process Data (Baseline Correction, Peak Picking) collect->process end_node End: Interpreted Spectrum process->end_node

Caption: Experimental workflow for KBr pellet FTIR analysis.

Step-by-Step Methodology
  • Preparation:

    • Causality: Moisture is a strong IR absorber and can obscure the N-H and O-H regions.

    • Action: Gently dry both the powdered sample and spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours and store in a desiccator.

  • Sample Grinding and Mixing:

    • Causality: To minimize light scattering (the Christiansen effect) and obtain sharp, well-defined peaks, the particle size of the sample must be smaller than the wavelength of the incident IR radiation. Homogeneity ensures the spectrum is representative of the entire sample.

    • Action: In a clean agate mortar and pestle, combine approximately 1-2 mg of the sample with 150-200 mg of dry KBr. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.

  • Pellet Formation:

    • Causality: A transparent, solid pellet allows the IR beam to pass through the sample with minimal reflection or scattering, maximizing the signal-to-noise ratio.

    • Action: Transfer a portion of the powder into a pellet die. Assemble the die and connect it to a vacuum pump for 2-3 minutes to remove trapped air. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. Carefully release the pressure and extract the transparent or translucent pellet.

  • Spectral Acquisition:

    • Causality: A background scan is critical for trustworthiness. It measures the spectrum of the instrument's environment (atmospheric water, CO₂, and the KBr itself) and is automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the analyte.

    • Action:

      • a. Place the empty sample holder in the spectrometer and run a background scan .

      • b. Mount the KBr pellet in the sample holder and place it in the spectrometer.

      • c. Collect the sample spectrum . Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Interpreting the Spectrum: A Holistic View

When analyzing the final spectrum of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine), the key is to look for the confluence of evidence:

  • High Wavenumber Region (>2500 cm⁻¹): Look for the two characteristic sharp peaks of the primary amine N-H stretches between 3500-3300 cm⁻¹.[1][2] Immediately next to these, at slightly lower wavenumbers (3100-3000 cm⁻¹), expect to see the weaker, but distinct, C-H stretching bands from the biphenyl and thiazole aromatic rings.[5][6]

  • Double Bond Region (2000-1500 cm⁻¹): This region is diagnostic. A sharp, medium-to-strong peak around 1625 cm⁻¹ should be present from the N-H bending vibration.[2] This may overlap with a C=N stretching mode. A series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the aromatic systems (biphenyl and thiazole).[5][7]

  • Fingerprint Region (<1500 cm⁻¹): This complex region provides a unique fingerprint for the molecule. The most critical peak to identify is the strong C-H out-of-plane bending vibration for the 1,4-disubstituted (para) phenyl rings of the biphenyl core, expected between 860-800 cm⁻¹. Its presence is strong evidence for the correct linkage in the biphenyl system. Additionally, the strong aromatic C-N stretch should be visible around 1335-1250 cm⁻¹.[2][3]

Conclusion

FTIR spectroscopy provides an unequivocal method for the structural confirmation of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine). By systematically identifying the vibrational modes of the primary amine, thiazole, and para-substituted biphenyl groups, researchers can validate its synthesis and purity. A comparative analysis against simpler structural analogs and adherence to a rigorous experimental protocol, as detailed in this guide, ensures the generation of trustworthy and scientifically sound data. The unique combination of the dual N-H stretching bands, the complex aromatic stretching region, and the strong para-substitution C-H bending peak creates a distinct spectral fingerprint for this molecule.

References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Vertex AI Search.
  • IR: amines. University of Calgary.
  • Study of the composition of amines using IR spectroscopy. (2025, December 12).
  • Growth, Optical and Microhardness Studies of 2-Aminothiazole- 3, 5- Dinitrobenzoic Acid Complex. Semantic Scholar.
  • Computations of Vibrational Infrared Frequencies of Selected Amines. (2016, January 20). DTIC.
  • Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][2][11]-triazolo[3,4-b][1][3][11] thiadiazole. (2019, March 6). Taylor & Francis Online.

  • Gas phase infrared spectra of 209 polychlorinated biphenyl congeners using gas chromatography with Fourier transform infrared detection: internal standardization with a 13C-labelled congener. (1995, October). PubMed.
  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.
  • Thiazoles: iii. Infrared spectra of methylthiazoles.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). PMC.
  • FIR absorption spectrum of biphenyl and comparison with theoretical...
  • Biphenyl(92-52-4) IR Spectrum. ChemicalBook.
  • Biphenyl. NIST WebBook.
  • 2-Aminothiazole (96-50-4) IR Spectrum. ChemicalBook.
  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023, April 1). e-journal UPI.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)

Handling specialized neuroactive compounds requires logistical and safety protocols that extend far beyond standard GHS compliance. The compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (CAS: 438233-93-3), fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized neuroactive compounds requires logistical and safety protocols that extend far beyond standard GHS compliance. The compound 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (CAS: 438233-93-3), frequently designated as SKA-255 in pharmacological literature, is a highly specialized aminothiazole derivative. Structurally related to the FDA-approved neuroprotective agent riluzole, this compound is utilized in advanced drug development to study sodium channel (NaV) modulation and KCa channel activation in models of neural excitotoxic injury[1, 2].

Because this chemical is explicitly designed to interact with central nervous system targets, its high lipophilicity allows it to cross biological membranes efficiently. Consequently, accidental exposure—particularly when the compound is solubilized in permeabilizing vehicles like Dimethyl Sulfoxide (DMSO)—poses a significant occupational hazard. This guide provides a self-validating, causality-driven operational framework for researchers handling this compound.

Quantitative Hazard & Physicochemical Profile

Before establishing a handling protocol, we must translate the compound's physical and chemical properties into actionable operational constraints [3].

ParameterValue / DesignationOperational Implication
CAS Number 438233-93-3Unique identifier for inventory, tracking, and SDS retrieval.
Molecular Weight 350.47 g/mol Requires high-precision micro-analytical balances for accurate molarity in in vitro assays.
Physical State Solid (Crystalline Powder)High risk of particulate aerosolization and static cling during spatial transfer.
H302 Harmful if swallowedStrict prohibition of food/drink; mandates face protection to prevent accidental ingestion.
H315 / H319 Skin & Eye IrritationNecessitates chemical-resistant nitrile gloves and tight-fitting splash goggles.
H335 Respiratory IrritationMust be handled exclusively inside a certified Chemical Fume Hood or Class II BSC.

The PPE Architecture: Causality & Rationale

As a Senior Application Scientist, I emphasize that Personal Protective Equipment (PPE) is not merely a compliance checklist; it is a mechanistic barrier designed against specific exposure routes.

  • Hand Protection: Double-Layered Nitrile Gloves (Min. 0.11 mm thickness)

    • The Causality: Aminothiazoles like SKA-255 are highly lipophilic. When preparing stock solutions, DMSO is the standard solvent [1]. DMSO rapidly permeates the skin and carries dissolved solutes directly into the bloodstream. The outer glove acts as a sacrificial layer against solvent splashes, while the inner glove maintains the critical biological barrier.

    • Self-Validation: Before handling, inflate gloves manually to check for microscopic pinholes. If the outer glove is exposed to DMSO, remove and replace it immediately.

  • Eye & Face Protection: Tight-Fitting Chemical Splash Goggles (ANSI Z87.1+)

    • The Causality: The powder form is a severe eye irritant (H319). Standard safety glasses with side shields are insufficient against fine, static-prone particulates that can drift upward during micro-weighing.

  • Respiratory Protection: Primary Containment

    • The Causality: Due to its H335 (Respiratory irritation) classification, this powder must never be handled on an open bench. The fine crystalline structure makes it highly susceptible to aerosolization upon opening the vial. Rely on a certified Chemical Fume Hood. If a hood is unavailable, a fitted N95/P100 particulate respirator is mandatory.

  • Body Protection: Flame-Resistant Lab Coat with Knit Cuffs

    • The Causality: Knit cuffs prevent sleeves from dragging across contaminated surfaces and eliminate gaps between the glove and the arm, preventing dermal deposition of microscopic dust.

Operational Workflows: Step-by-Step Handling & Solubilization

The primary risk when handling 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) occurs during the transition from a dry powder to a liquid stock solution.

Phase 1: Pre-Operational Setup & Verification
  • Airflow Validation: Verify the chemical fume hood has a face velocity of 80–120 fpm (0.4–0.6 m/s).

    • Self-Validation Check: Tape a small piece of a Kimwipe to the bottom of the sash; it should pull gently and consistently inward.

  • Static Mitigation: Wipe the interior of the hood and the analytical balance draft shield with a static-eliminating solution, or use an anti-static ionizer fan.

    • Causality: Static electricity causes aminothiazole powders to repel from the micro-spatula, creating an invisible, highly concentrated aerosol cloud.

Phase 2: Micro-Weighing (High-Risk Phase)
  • Direct-to-Vial Weighing: Place the target storage vial directly onto the analytical balance and tare it. Do not use weighing paper.

    • Causality: Transferring powder from flat weighing paper into a narrow-necked vial introduces a secondary aerosolization risk and leads to compound loss.

  • Dispersion: Using an anti-static micro-spatula, carefully transfer the solid into the vial.

Phase 3: In-Situ Solubilization
  • Direct Solvent Addition: Add the solvent (e.g., DMSO or assay buffer) directly to the vial while it is still inside the fume hood. Cap tightly and vortex.

    • Causality: Once the compound is in solution, the inhalation risk drops to near zero, shifting the primary hazard strictly to dermal exposure.

Workflow N1 1. Dry Powder Handling CAS: 438233-93-3 N2 2. Primary Containment Chemical Fume Hood N1->N2 Transfer sealed container N3 3. PPE Architecture Double Nitrile | Goggles N2->N3 Verify airflow & don PPE N4 4. Micro-Weighing Anti-static tools N3->N4 Initiate handling N5 5. In-Vial Solubilization Direct DMSO addition N4->N5 Avoid powder transfer N6 6. Waste Segregation Halogen-Free Organics N5->N6 Post-experiment disposal

SOP workflow for the safe handling and processing of CAS 438233-93-3.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental dispersion can occur. Your response must be dictated by the physical state of the compound at the time of the spill.

  • Minor Powder Spill (< 1g): Do NOT sweep. Sweeping mechanically forces the powder into the air. Instead, gently cover the spill with absorbent paper towels. Wet the towels with a 10% ethanol/water solution.

    • Causality: The mild solvent mixture traps the powder and prevents dust formation without causing the rapid evaporation associated with pure volatile organics. Wipe inward to prevent spreading the footprint.

  • Solvent Spill (Compound dissolved in DMSO): Immediately don fresh outer gloves. Absorb the liquid with activated charcoal or universal chemical absorbents. Wash the area thoroughly with soap and water.

    • Causality: DMSO leaves a microscopic, slippery residue that can facilitate the transdermal transport of any remaining chemical traces long after the visible liquid is gone. Soap breaks down this residue.

  • Waste Segregation: Collect all contaminated materials (wipes, gloves, empty vials, and pipette tips) in a clearly labeled, sealable hazardous waste container designated for "Halogen-Free Organic Waste." Do not mix with acidic or aqueous waste streams.

References

  • Kyllo, T., et al. "Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy." Neurotoxicology, 2016. 1

  • Brown, B. M., et al. "The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators." Frontiers in Pharmacology, 2019. 2

  • BLDPharm. "Safety Data Sheet: 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) (CAS 438233-93-3)." 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.